molecular formula C8H9N3O4S B587665 Lamivudine 13C,15N2 CAS No. 1391052-30-4

Lamivudine 13C,15N2

カタログ番号: B587665
CAS番号: 1391052-30-4
分子量: 246.22 g/mol
InChIキー: PIIRVEZNDVLYQA-FDHQWECPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lamivudine Acid-13C,15N2 is a stable, isotopically labeled analog of the nucleoside reverse transcriptase inhibitor (NRTI) lamivudine, specifically designed for use as an internal standard in quantitative bioanalytical methods. Its primary research application is in the precise and accurate quantification of lamivudine and its metabolites in biological matrices using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). By incorporating carbon-13 ( 13 C) and nitrogen-15 ( 15 N) isotopes, this compound co-elutes with the native analyte during chromatography but produces distinct mass fragments, thereby correcting for variability in sample preparation and ionization efficiency, which is crucial for achieving high-quality data in complex samples like plasma . The scientific value of this compound is rooted in the central role of lamivudine in antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) . Lamivudine is a dideoxynucleoside cytosine analog that, upon intracellular phosphorylation to its active triphosphate form, competes with natural cytidine triphosphate. Once incorporated into the growing viral DNA chain by HIV reverse transcriptase or HBV polymerase, it acts as a chain terminator, halting viral replication . Research utilizing Lamivudine Acid-13C,15N2 is fundamental to pharmacokinetic studies, enabling researchers to meticulously track drug absorption, distribution, metabolism, and excretion. This is vital for optimizing combination therapy regimens, understanding drug-drug interactions, monitoring patient adherence, and investigating the development of resistance, such as the M184V mutation in HIV, thereby contributing significantly to the advancement of clinical management strategies for viral infections .

特性

CAS番号

1391052-30-4

分子式

C8H9N3O4S

分子量

246.22 g/mol

IUPAC名

(2R,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid

InChI

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1/i8+1,10+1,11+1

InChIキー

PIIRVEZNDVLYQA-FDHQWECPSA-N

異性体SMILES

C1[C@H](O[C@H](S1)C(=O)O)[15N]2C=CC(=[15N][13C]2=O)N

正規SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N

同義語

(2R-cis)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolane-2-carboxylic Acid-13C,15N2; 

製品の起源

United States

Foundational & Exploratory

Isotopic purity requirements for Lamivudine 13C,15N2 internal standards

Isotopic Purity & Selection Strategy for Lamivudine Internal Standards

Executive Summary

In the quantitative bioanalysis of Lamivudine (3TC) via LC-MS/MS, the selection of an internal standard (IS) is often treated as a checklist item rather than a strategic decision. However, Lamivudine presents a unique challenge due to its sulfur-containing heterocycle and low molecular weight. The industry-standard

This guide details the strict isotopic purity requirements necessary to prevent "Cross-Talk" —the bidirectional interference between analyte and internal standard. We analyze why standard "chemical purity" is insufficient and provide a self-validating protocol to ensure your IS does not compromise assay linearity or LLOQ integrity.

The Technical Core: Why Isotopic Purity Fails

To a synthetic chemist, 98% purity means the absence of side-reaction byproducts. To a bioanalytical scientist, an Internal Standard with 98% isotopic enrichment can be a catastrophic failure.

The "Two-Way Street" of Interference

In Isotope Dilution Mass Spectrometry (IDMS), errors arise from two distinct physical phenomena, both driven by isotopic impurity:

  • IS

    
     Analyte Interference (The LLOQ Killer): 
    If the IS contains traces of unlabeled (native) Lamivudine (M+0), spiking the IS into a "blank" sample will create a false signal in the analyte channel.
    
    • Consequence: This artificially elevates the intercept of the calibration curve, limiting the Lower Limit of Quantification (LLOQ).

    • Requirement: The contribution must be

      
       of the LLOQ signal (FDA/EMA guidelines), but for robust assays, we target 
      
      
      .
  • Analyte

    
     IS Interference (The High-Conc Distorter): 
    Lamivudine (
    
    
    ) contains Sulfur. Natural Sulfur has a significant
    
    
    isotope (4.21% abundance).
    • Parent Mass (M): ~230 Da

    • M+2 (

      
      ):  ~232 Da
      
    • M+3 (

      
      ):  ~233 Da
      
    • The Problem: The

      
       IS typically appears at 233 Da .
      
    • Consequence: At high analyte concentrations (ULOQ), the natural M+3 isotope of the drug contributes signal to the IS channel. This causes the IS peak area to appear larger than it is, curving the calibration line downwards (quadratic effect) or masking matrix suppression.

Structural Specificity

For Lamivudine, the label position is critical. The primary MRM transition used for quantification is 230.1


 112.1
  • The 112.1 fragment corresponds to the cytosine base .

  • Therefore, the stable isotopes (

    
    ) MUST be located on the cytosine ring .
    
  • If the labels are on the oxathiolane ring, the parent mass will be shifted (e.g., 233), but the fragment will remain 112 (unlabeled). This destroys the selectivity of the MS/MS transition.

Visualization: The Interference Mechanism

The following diagram illustrates the bidirectional interference pathways that must be controlled via isotopic purity.

CrossTalkAnalyteAnalyte (Lamivudine)Mass: 230 DaInterference2Natural Isotope (M+3)(34S + 13C) from AnalyteAnalyte->Interference2Detector_AnalyteAnalyte Channel(m/z 230)Analyte->Detector_Analyte Primary SignalISInternal Standard(13C, 15N2)Mass: 233 DaInterference1IS Impurity (M+0)Unlabeled Drug present in ISIS->Interference1Detector_ISIS Channel(m/z 233)IS->Detector_IS Primary SignalInterference1->Detector_Analyte FALSE POSITIVE(Limits LLOQ)Interference2->Detector_IS SIGNAL ADDITION(Distorts ULOQ)

Figure 1: Bidirectional "Cross-Talk" mechanism in Lamivudine analysis. Red path indicates IS purity failure; Yellow path indicates mass-shift limitation.

Specifications for Procurement

When ordering custom synthesis or catalog standards, use these specifications to guarantee assay success.

ParameterSpecificationRationale
Chemical Structure Lamivudine-

Labels must be on the Cytosine ring to shift the fragment ion (112

115).
Mass Shift +3 Da (minimum)Sufficient to separate from the M+0 parent, but requires careful handling of M+3 overlap.
Isotopic Enrichment

atom %
Ensures the "M+0" (unlabeled) contribution is negligible.
Isotopic Purity (M+0)

Critical: The amount of unlabeled drug in the IS. If this is >0.5%, you will likely fail LLOQ precision requirements.
Chemical Purity

Standard requirement to ensure accurate weighing.

Experimental Validation Protocol

Do not assume the Certificate of Analysis (CoA) guarantees performance in your specific matrix. Perform these two validation experiments before running a full curve.

Experiment A: The "Zero" Challenge (IS Purity Check)

Objective: Quantify the interference of the IS on the Analyte channel.

  • Extract 6 replicates of Blank Matrix (Plasma/Serum).

  • Spike them only with Internal Standard at the working concentration (e.g., 500 ng/mL).

  • Analyze using the Lamivudine transition (230

    
     112).[1]
    
  • Acceptance Criteria: The mean peak area at the analyte retention time must be < 20% (ideally < 5%) of the peak area of the LLOQ standard.

Experiment B: The "ULOQ" Challenge (Mass Shift Check)

Objective: Quantify the interference of the Analyte on the IS channel (due to Sulfur isotopes).

  • Prepare a sample at the Upper Limit of Quantification (ULOQ) (e.g., 5000 ng/mL) without Internal Standard.

  • Analyze using the IS transition (233

    
     115).[1][2]
    
  • Acceptance Criteria: The peak area observed in the IS channel must be < 5% of the typical IS response.

    • Corrective Action: If this fails (signal is too high), you must increase the concentration of the IS used in the assay to "swamp" the interference, or switch to a +5 Da labeled standard (e.g.,

      
      ).
      

Workflow: IS Selection Decision Tree

DecisionTreeStartStart: Select Lamivudine ISCheckLabelAre labels on Cytosine Ring?Start->CheckLabelReject1REJECT(Fragment won't shift)CheckLabel->Reject1NoCheckPurityIs M+0 Content < 0.1%?CheckLabel->CheckPurityYesRunZeroRun 'Zero Sample' TestCheckPurity->RunZeroYes (on paper)Reject2REJECT(Limits Sensitivity)CheckPurity->Reject2NoPassZeroInterference < 20% of LLOQ?RunZero->PassZeroPassZero->Reject2NoCheckSulfurCalculate ULOQ Cross-talk(Is M+3 significant?)PassZero->CheckSulfurYesAction1Proceed with +3 Da ISCheckSulfur->Action1Low ULOQAction2Increase IS Conc.ORSwitch to +5 Da ISCheckSulfur->Action2High ULOQ

Figure 2: Decision logic for accepting or rejecting a Lamivudine Internal Standard batch.

Conclusion

For Lamivudine, a +3 Da mass shift is the "minimum viable" separation. While commercially available

Key Takeaway: Success depends on two factors:

  • Strict procurement: Demanding <0.1% unlabeled (M+0) content.

  • Strategic Concentration: Using a sufficiently high IS concentration to render the analyte's M+3 contribution statistically insignificant.

Adhering to these protocols ensures your bioanalytical method remains robust, linear, and compliant with FDA/EMA validation guidelines.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • Rower, J. E., et al. (2012).[5] Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. Journal of Chromatography B. [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

  • Lavanya, B., & Shanmugasundaram, P. (2022).[5][6] Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. International Journal of Health Sciences. [Link][6]

Synthesis pathways for stable isotope labeled Lamivudine 13C,15N2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Stable Isotope Labeled Lamivudine (13C,15N2)

Foreword: The Analytical Imperative for Isotopic Labeling

In the landscape of modern drug development and clinical pharmacology, precision is paramount. Lamivudine (commonly known as 3TC) remains a cornerstone of antiretroviral therapy for HIV and a critical treatment for Hepatitis B.[1][2] Its pharmacokinetic and metabolic profiles are well-understood, largely due to robust bioanalytical methods that can accurately quantify the drug in complex biological matrices. The gold standard for such quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy hinges on the use of an ideal internal standard.[3] A stable isotope-labeled (SIL) version of the analyte—in this case, Lamivudine—is universally recognized as the most reliable choice, as it co-elutes with the analyte and experiences identical matrix effects and ionization suppression, correcting for variations in sample preparation and instrument response.[3]

This guide provides a detailed exploration of the synthetic pathways to Lamivudine labeled with one carbon-13 (13C) and two nitrogen-15 (15N) atoms within its cytosine moiety. We will dissect the strategic decisions behind the synthetic design, from the choice of labeled precursors to the stereocontrolled construction of the final active pharmaceutical ingredient (API). The methodologies described herein are grounded in established chemical principles and aim to provide researchers and synthetic chemists with a comprehensive framework for producing this vital analytical tool.

Strategic Design: A Retrosynthetic Approach

The synthesis of a complex, isotopically labeled molecule is a tale of two parts: the strategic incorporation of the stable isotopes and the meticulous construction of the core molecular scaffold. A retrosynthetic analysis of Lamivudine-¹³C,¹⁵N₂ reveals two primary building blocks: the chiral oxathiolane sugar surrogate and the isotopically labeled cytosine base.

G Lamivudine Lamivudine-¹³C,¹⁵N₂ (Target Molecule) Coupling Glycosidic Bond Formation (Key Stereochemical Step) Lamivudine->Coupling Oxathiolane Chiral 1,3-Oxathiolane Moiety Coupling->Oxathiolane Cytosine Labeled [2-¹³C, N³, N⁴-¹⁵N₂]Cytosine Coupling->Cytosine Precursors Commercially Available Labeled Starting Materials Cytosine->Precursors Multi-step Synthesis

Caption: Retrosynthetic analysis of labeled Lamivudine.

The most robust and efficient strategy is a convergent synthesis . This approach involves preparing the two key fragments—the labeled base and the chiral sugar analog—independently and then coupling them in a late-stage reaction. This maximizes yield and simplifies purification by avoiding the carrying of isotopic labels through numerous, potentially low-yielding steps.

Key Considerations for Label Placement:

  • Mass Shift: The goal is to introduce a significant mass difference (typically ≥ 3 Da) between the analyte and the internal standard to prevent isotopic crosstalk. The 13C,15N2 pattern provides a +3 Da shift.

  • Isotopic Stability: The labels must be placed in positions that are not metabolically labile. The aromatic pyrimidine ring of cytosine is highly stable, ensuring the labels are not lost in vivo or during sample processing.

  • Synthetic Accessibility: The chosen positions for labeling must be reachable from commercially available and economically viable labeled starting materials. The most common labeling pattern involves the N3 and the exocyclic N4 nitrogens, and the C2 carbon of the cytosine ring, which can be derived from precursors like [15N]ammonia and [13C]urea.[4]

Pathway I: The Convergent Synthesis Masterclass

This pathway represents the most practical and widely adopted approach. It prioritizes efficiency and stereochemical control by first synthesizing the labeled cytosine heterocycle and subsequently coupling it with a pre-formed, stereochemically pure oxathiolane derivative.

G cluster_0 Synthesis of Labeled Cytosine cluster_1 Synthesis of Chiral Oxathiolane Urea [¹³C]Urea Condensation Condensation Urea->Condensation Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Condensation Pyrimidine Labeled Pyrimidine Intermediate Condensation->Pyrimidine Amination Amination with [¹⁵N]Ammonia Pyrimidine->Amination Cytosine [2-¹³C, N⁴-¹⁵N₂]Cytosine Amination->Cytosine Coupling Lewis-Acid Mediated N-Glycosylation Cytosine->Coupling Glyoxylate Methyl Glyoxylate Equivalent Oxathiolane_Core Oxathiolane Core Formation Glyoxylate->Oxathiolane_Core Dithianediol 1,4-Dithiane-2,5-diol Dithianediol->Oxathiolane_Core Activation Anomeric Activation (e.g., Acylation) Oxathiolane_Core->Activation Activated_Oxathiolane Activated Oxathiolane Activation->Activated_Oxathiolane Activated_Oxathiolane->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product Lamivudine-¹³C,¹⁵N₂ Deprotection->Final_Product

Caption: Workflow for the convergent synthesis of Lamivudine-¹³C,¹⁵N₂.

Module A: Synthesis of [2-13C, N3, N4-15N2]Cytosine

The synthesis of the labeled nucleobase is the heart of the isotopic incorporation. A common and effective route begins with the construction of a pyrimidine ring from simple labeled precursors. While multiple variations exist, a representative pathway is outlined below.

Protocol: Synthesis of Labeled Cytosine

  • Ring Formation: A condensation reaction is performed between [13C]urea and malononitrile in the presence of a strong base like sodium ethoxide. This cyclization reaction forms 6-amino-2-oxo-1,2-dihydropyrimidine-4-carbonitrile, with the 13C label incorporated at the C2 position.

  • Activation: The hydroxyl group at C4 (in the tautomeric form) is activated for nucleophilic substitution, typically by conversion to a chloro- or sulfonyl- leaving group.

  • 15N-Amination: The activated intermediate is then treated with an excess of [15N]ammonia ([15N]H3). This step introduces the first 15N label at the exocyclic amino group (N4). A second 15N label is incorporated at the N3 position through Dimroth rearrangement mechanisms or by starting with a doubly-labeled guanidine equivalent. A high-yielding method for preparing various 15N-labeled cytidines has been previously established and can be adapted for the free base.[5]

  • Silylation: Prior to the coupling reaction, the labeled cytosine is silylated (e.g., with HMDS and a catalytic amount of ammonium sulfate) to increase its solubility in organic solvents and activate it for glycosylation.

Module B: Synthesis of the Chiral Oxathiolane Acetate

The synthesis of the (-)-enantiomer of the oxathiolane moiety is a well-optimized process in the pharmaceutical industry. An economical and scalable route has been developed that avoids costly chiral starting materials.[6]

Protocol: Synthesis of (2R,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid methyl ester

  • Core Synthesis: The oxathiolane core is assembled by reacting a methyl glyoxylate equivalent with 1,4-dithiane-2,5-diol.[6]

  • Chiral Resolution/Asymmetric Synthesis: Stereochemical control is the most critical challenge in Lamivudine synthesis.[7] This is often achieved through enzymatic resolution or, more elegantly, through diastereoselective reactions employing a chiral auxiliary. An innovative method uses a lactic acid derivative to both activate the anomeric center and direct the stereochemistry of the subsequent glycosylation.[6]

  • Functionalization: The resulting intermediate is functionalized to yield an activated anomeric center, typically an acetate or other good leaving group, which is required for the subsequent coupling reaction.

The Coupling Reaction: Forging the Glycosidic Bond

This is the pivotal step where the two fragments are joined. The reaction must be carefully controlled to ensure the formation of the desired β-anomer, which is essential for biological activity.

Protocol: Lewis Acid-Catalyzed N-Glycosylation

  • Reaction Setup: The silylated [2-13C, N3, N4-15N2]cytosine and the activated chiral oxathiolane are dissolved in a dry, aprotic solvent (e.g., 1,2-dichloroethane or acetonitrile) under an inert atmosphere (Argon or Nitrogen).

  • Catalysis: A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4), is added dropwise at a reduced temperature (e.g., 0 °C) to initiate the reaction. The Lewis acid coordinates to the anomeric leaving group, facilitating its departure and the subsequent nucleophilic attack by the N1 of the silylated cytosine.

  • Work-up and Purification: The reaction is quenched (e.g., with saturated sodium bicarbonate solution) and the protected, labeled nucleoside is extracted. Purification is typically achieved via silica gel column chromatography.

Final Deprotection

The final step is the removal of any protecting groups from the sugar moiety to yield the final product.

Protocol: Ammonolysis

  • Reaction: The purified, protected nucleoside is dissolved in anhydrous methanol. The solution is then saturated with ammonia gas at a low temperature (0 °C) and stirred in a sealed pressure vessel at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or chromatography to yield Lamivudine-13C,15N2 with high chemical and isotopic purity.

Characterization and Quality Control

Rigorous analytical testing is mandatory to validate the final product. The identity, purity, and isotopic enrichment must be unequivocally confirmed.

ParameterMethodExpected ResultRationale
Chemical Identity 1H & 13C NMRSpectrum consistent with Lamivudine structure.Confirms covalent structure and stereochemistry.
Chemical Purity HPLC-UV≥98%Ensures no significant impurities are present that could interfere with analysis.
Mass Verification High-Resolution Mass Spectrometry (HRMS)Observed m/z matches theoretical mass for C813CH1115N2N O3S.Confirms elemental composition and successful incorporation of all labels.
Isotopic Enrichment Mass Spectrometry (MS)M+3 peak is the base peak in the isotopic cluster.Quantifies the percentage of the molecule that contains the desired isotopic labels.
Label Position 13C & 15N NMRSignals at chemical shifts corresponding to C2, N3, and N4 of the cytosine ring.Confirms that the labels are in the correct, stable positions.

Conclusion: A Tool Forged for Precision

The synthesis of Lamivudine-13C,15N2 is a multi-faceted challenge that combines the intricacies of heterocyclic chemistry, stereocontrolled synthesis, and isotope labeling techniques. The convergent pathway detailed here represents a logical, efficient, and field-proven strategy for producing this invaluable analytical standard. By carefully constructing the labeled cytosine base and coupling it with a stereochemically pure oxathiolane fragment, researchers can reliably produce high-purity material. This stable isotope-labeled Lamivudine serves as a critical tool, enabling the precise and accurate quantification required for clinical trials, therapeutic drug monitoring, and pharmacokinetic studies, ultimately contributing to the safe and effective use of this life-saving medication.

References

  • Thadke, S. A., et al. (2018). Electronic Modifications of Fluorescent Cytidine Analogues Control Photophysics and Fluorescent Responses to Base Stacking and Pairing. ACS Chemical Biology. [Link]

  • Science.gov. labeled cytidine analog: Topics by Science.gov. Science.gov. [Link]

  • Glemarec, C., et al. (1992). High-Yielding Preparation of [3-15N]Cytidine, [4-15NH2]Cytidine, and [3-15N,4-15NH2]Cytidine. The Journal of Organic Chemistry. [Link]

  • Jin, H., et al. (1995). Diastereoselective Synthesis of the Potent Antiviral Agent (-)-2'-Deoxy-3'-thiacytidine and Its Enantiomer. The Journal of Organic Chemistry. [Link]

  • Hassan, M., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]

  • Gish, R. G., et al. (1996). Synthesis and antiviral activity of new carbonylphosphonate 2',3'-dideoxy-3'-thiacytidine conjugates. Antiviral Chemistry & Chemotherapy. [Link]

  • Li, T., et al. (2023). N 4 -Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing. Organic & Biomolecular Chemistry. [Link]

  • Hostetler, K. Y., et al. (1995). Phosphatidyl-2',3'-dideoxy-3'-thiacytidine: synthesis and antiviral activity in hepatitis B-and HIV-1-infected cells. Antiviral Research. [Link]

  • Avedissian, S. N., et al. (2012). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. Journal of chromatographic science. [Link]

  • Andrews, D. R., et al. (2018). An Economical Route to Lamivudine Featuring a Novel Strategy for Stereospecific Assembly. Organic Process Research & Development. [Link]

  • Nanan, K. K., et al. (2011). Enzymatic de Novo Pyrimidine Nucleotide Synthesis. Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Application Notes & Protocols for Solid Phase Extraction of Lamivudine and its Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Subject: A detailed guide to the solid-phase extraction (SPE) of Lamivudine and its stable isotope-labeled internal standard, Lamivudine-13C,15N2, from human plasma for bioanalytical applications.

Introduction: The Rationale for Robust Sample Preparation

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that is a cornerstone in the treatment of HIV and Hepatitis B virus (HBV) infections.[1][2][3][4] Accurate and precise quantification of Lamivudine in biological matrices like human plasma is critical for a wide range of studies, including pharmacokinetics, bioequivalence, and therapeutic drug monitoring.[5] While simple "dilute-and-shoot" or protein precipitation methods exist, they often fail to remove complex matrix components that can interfere with sensitive analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Solid Phase Extraction (SPE) offers a superior sample preparation strategy by providing a more thorough clean-up, leading to reduced matrix effects, improved analytical column longevity, and enhanced assay sensitivity and reliability.[6][7] This guide details a robust SPE protocol specifically developed for Lamivudine, incorporating its stable isotope-labeled (SIL) internal standard, Lamivudine-13C,15N2. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry, as it co-elutes with the analyte and experiences identical extraction and ionization behavior, correcting for any variability during sample processing and analysis.[8][9]

Analyte Characteristics: Designing an Effective SPE Strategy

Understanding the physicochemical properties of Lamivudine is fundamental to developing a selective and efficient SPE method.

PropertyValue / DescriptionSignificance for SPE Method Development
Chemical Structure 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one[3]The presence of polar functional groups (amine, hydroxyl, carbonyl) dictates its hydrophilic nature.
Molecular Formula C₈H₁₁N₃O₃S[3]-
Molecular Weight 229.26 g/mol [10]-
Solubility Highly soluble in water (~70 mg/mL); soluble in methanol.[2][11]Indicates that a reversed-phase SPE mechanism, which retains compounds from a highly aqueous environment, will be effective.
pKa ~4.3 (for the N3 of the cytosine ring)[11]The molecule is weakly basic. At physiological pH (~7.4), it will be predominantly neutral, making it suitable for retention on a non-polar reversed-phase sorbent.
logP -0.9 to -1.4[12]The negative logP value confirms the compound is hydrophilic (polar).

Scientist's Note: Based on these properties—high water solubility, polar functional groups, and a neutral state at typical sample pH—a reversed-phase SPE mechanism is the logical choice. This approach utilizes a non-polar stationary phase (like C18) to retain the moderately polar Lamivudine from the highly polar biological matrix (plasma).

Detailed SPE Protocol for Lamivudine and Lamivudine-13C,15N2

This protocol is optimized for extracting Lamivudine from K3EDTA human plasma for analysis by LC-MS/MS.

Materials and Reagents
  • Standards: Lamivudine reference standard, Lamivudine-13C,15N2 (Internal Standard, IS).[8]

  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., 100 mg, 3 mL).

  • Solvents (HPLC or MS Grade): Methanol, Acetonitrile, Water.

  • Reagents: Ammonium acetate, Acetic acid (or other suitable buffer components as required for LC-MS/MS mobile phase).

  • Biological Matrix: Blank, drug-free K3EDTA human plasma.

  • Equipment: SPE vacuum manifold, analytical balance, vortex mixer, centrifuge, nitrogen evaporator.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Lamivudine and Lamivudine-13C,15N2 in methanol to prepare individual stock solutions. Store at 2-8°C.[13]

  • Working Standard Solutions:

    • Prepare serial dilutions of the Lamivudine stock solution with a 50:50 Methanol:Water mixture to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 5 µg/mL):

    • Dilute the Lamivudine-13C,15N2 stock solution with a 50:50 Methanol:Water mixture.[8]

Sample Preparation
  • Label polypropylene tubes for blank, zero, calibration standards, QCs, and unknown samples.

  • Spike the appropriate tubes with the Lamivudine working standards.

  • Add 50 µL of the IS Working Solution to all tubes except the blank.[8]

  • Pipette 300 µL of plasma into the corresponding labeled tubes.[8]

  • Add 200 µL of a suitable buffer (e.g., 2% ammonium hydroxide in water) to all samples to ensure a consistent pH for extraction.

  • Vortex each tube for 30 seconds to ensure homogeneity.

Solid Phase Extraction Workflow

The following steps should be performed using an SPE vacuum manifold.

  • CONDITION:

    • Action: Pass 1 mL of Methanol through the C18 cartridge.

    • Causality: This step wets the C18 sorbent and activates the stationary phase, ensuring proper interaction with the analyte. Do not let the cartridge dry out.

  • EQUILIBRATE:

    • Action: Pass 1 mL of Water through the cartridge.

    • Causality: This removes the organic solvent and prepares the sorbent for the aqueous sample, maximizing retention. Do not let the cartridge dry out.

  • LOAD:

    • Action: Load the entire pre-treated plasma sample (approx. 550 µL) onto the cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (approx. 1-2 mL/min).

    • Causality: During this step, Lamivudine and its IS are adsorbed onto the non-polar C18 sorbent via hydrophobic interactions, while highly polar matrix components like salts and proteins pass through.

  • WASH:

    • Action: Pass 1 mL of 5% Methanol in Water through the cartridge.

    • Causality: This is a critical step to remove weakly retained, interfering substances from the plasma matrix without prematurely eluting the analytes of interest. This enhances the cleanliness of the final extract.

  • ELUTE:

    • Action: Place clean collection tubes inside the manifold. Pass 1 mL of Methanol through the cartridge to elute the analytes.

    • Causality: The strong organic solvent disrupts the hydrophobic interactions between the analytes and the C18 sorbent, releasing them from the cartridge into the collection tube.

  • DRY & RECONSTITUTE:

    • Action: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

    • Causality: This step concentrates the analytes and removes the elution solvent.

    • Action: Reconstitute the dried residue in 200 µL of the LC-MS/MS mobile phase.

    • Causality: Reconstituting in the mobile phase ensures compatibility with the chromatographic system, leading to optimal peak shape and performance. Vortex briefly to ensure complete dissolution before transferring to autosampler vials.

Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (C18 Cartridge) cluster_post Post-Elution Processing plasma 300 µL Plasma vortex Vortex Mix plasma->vortex is 50 µL Internal Standard (Lamivudine-¹³C,¹⁵N₂) is->vortex buffer 200 µL Buffer buffer->vortex load 3. Load Sample vortex->load Load Pre-treated Sample condition 1. Condition 1 mL Methanol equilibrate 2. Equilibrate 1 mL Water condition->equilibrate equilibrate->load wash 4. Wash 1 mL 5% Methanol load->wash elute 5. Elute 1 mL Methanol wash->elute dry Evaporate to Dryness (Nitrogen Stream) elute->dry Collect Eluate reconstitute Reconstitute (Mobile Phase) dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: SPE workflow for Lamivudine from plasma.

Analytical Instrumentation and Method Performance

The cleaned extract is ready for injection into an LC-MS/MS system.

Example LC-MS/MS Conditions
ParameterCondition
LC Column Hypurity C18 (100 mm × 4.6 mm, 5.0 µm)[8]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Lamivudine: m/z 230.1 → 112.0[8][14]Lamivudine-13C,15N2: m/z 233.2 → 115.2[8]
Expected Method Performance

The following performance characteristics are typical for a validated bioanalytical method using this SPE protocol.

Validation ParameterExpected Result
Linearity Range 25 - 4000 ng/mL[8]
LLOQ 25 ng/mL[8]
Accuracy 99.5% (within 15% of nominal, 20% at LLOQ)[8]
Precision (%CV) < 2.0% (within 15% RSD, 20% at LLOQ)[8]
Absolute Recovery > 95%[6][14]
Matrix Effect Minimal and compensated for by the SIL-IS.[8]

Scientist's Note: Method validation must be performed according to regulatory guidelines (e.g., FDA, EMA). This includes assessing selectivity, carry-over, and stability (freeze-thaw, bench-top, long-term). The high recovery and low LLOQ demonstrate the effectiveness of this SPE protocol in preparing plasma samples for sensitive bioanalysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of Lamivudine and its stable isotope-labeled internal standard from human plasma. By leveraging the physicochemical properties of the analyte to design a logical reversed-phase SPE strategy, this method delivers clean extracts, high analyte recovery, and robust performance. The detailed step-by-step procedure, coupled with explanations of the underlying scientific principles, equips researchers and drug development professionals with a reliable tool for accurate bioquantification of Lamivudine.

References

  • Suresh, S. et al. (2010). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY RP-HPLC METHOD. International Journal of ChemTech Research, 2(1), 164-169.
  • Apotex Inc. (2017). PRODUCT MONOGRAPH PrAPO-LAMIVUDINE Lamivudine tablets 150 mg and 300 mg.
  • Prajapati, A. M. et al. (2011). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF LAMIVUDINE AND STAVUDINE IN HUMAN PLASMA BY HPLC. Acta Poloniae Pharmaceutica - Drug Research, 68(4), 485-491.
  • Gandhi, S. V. et al. (2022). Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. International Journal of Pharmaceutical and Phytopharmacological Research, 24(3), 29-41.
  • Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. International Journal of Health Sciences, 6(S2), 10655–10669. Available from: [Link]

  • Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. ResearchGate. Available from: [Link]

  • Sree, D. R. et al. (2020). Bioanalytical Method Development and Validation of Doravirine, Lamavudine and Tenofovir Disoproxil Fumarate using HPLC in Human Plasma. Research Journal of Pharmacy and Technology, 13(8), 3589-3595.
  • Vyshali, V., & Gandla, K. (2023). Development and Validation of UPLC-MS/MS Bioanalytical Method for Simultaneous Quantification of the Antiretroviral Drugs Dolutegravir, Lamivudine, and Tenofovir in Human Plasma. International Journal of Pharmaceutical Quality Assurance, 14(4), 855-862.
  • National Center for Biotechnology Information. (n.d.). Lamivudine. PubChem Compound Database. Available from: [Link]

  • Lavanya, B., & Shanmugasundaram, P. (2021). Stability Indicating Lc–Ms/Ms Method For Lamivudine And Nevirapine. Natural Volatiles & Essential Oils, 8(4), 15885-15901.
  • Wikipedia. (n.d.). Lamivudine. Available from: [Link]

  • USP-NF. (2011). Lamivudine.
  • Strauch, S. et al. (2011). Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences, 100(6), 2054–2063.
  • Merck Millipore. (n.d.). USP method - Lamivudine using Purospher STAR columns.
  • NDA. (2016). LAMIVUDINE - New Drug Approvals.
  • World Health Organization. (2026). Notes on the Design of Bioequivalence Study: Lamivudine.
  • de-Andrade, P. B., & de-Lourdes-Pires, M. (2004). A rapid and sensitive method for simultaneous determination of lamivudine and zidovudine in human serum by on-line solid-phase extraction coupled to liquid chromatography/tandem mass spectrometry detection. Rapid Communications in Mass Spectrometry, 18(10), 1147-55.
  • Saraya, R. E. et al. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology, 2(3), 37-46.
  • El-Gindy, A. et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars.Direct.
  • ResearchGate. (n.d.). Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies. Available from: [Link]

  • Web of Pharma. (2025). Lamivudine usp 2025.

Sources

Application Note: Simultaneous Quantification of Lamivudine and Zidovudine in Human Plasma using a Validated LC-MS/MS Method with ¹³C,¹⁵N₂-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiretroviral drugs Lamivudine and Zidovudine in human plasma. To ensure the highest degree of accuracy and precision, the method employs stable isotope-labeled internal standards, Lamivudine-¹³C,¹⁵N₂ and Zidovudine-¹³C,¹⁵N₂. The protocol detailed herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials involving these critical HIV-1 medications. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.

Introduction: The Clinical Imperative for Precise Quantification

Lamivudine (3TC) and Zidovudine (AZT) are nucleoside reverse transcriptase inhibitors (NRTIs) that form a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection.[1][2][3] Their combined use, often in a fixed-dose formulation, is a widely adopted therapeutic strategy.[4] The clinical efficacy and safety of these drugs are intrinsically linked to their systemic exposure. Sub-therapeutic concentrations can lead to the development of viral resistance, while supra-therapeutic levels may result in dose-related toxicities, such as hematological adverse effects.[5] Consequently, therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are vital for optimizing dosing regimens, ensuring patient adherence, and improving treatment outcomes.[6][7][8][9]

The simultaneous quantification of Lamivudine and Zidovudine presents an analytical challenge due to their similar structures and the complexity of the biological matrix in which they are measured. To overcome these challenges, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering unparalleled sensitivity, selectivity, and throughput.[10][11][12] The use of stable isotope-labeled internal standards (SIL-IS) that co-elute with the analytes is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of data integrity.[13][14] This application note describes a method that leverages the power of LC-MS/MS with ¹³C,¹⁵N₂-labeled Lamivudine and Zidovudine as internal standards for the accurate and precise quantification of these antiretroviral agents in human plasma.

Materials and Methods

Reagents and Chemicals
  • Lamivudine and Zidovudine reference standards (purity ≥98%)

  • Lamivudine-¹³C,¹⁵N₂ and Zidovudine-¹³C,¹⁵N₂ (or a suitable alternative such as Zidovudine-¹³C,d₃) stable isotope-labeled internal standards (isotopic purity ≥99%)[15][16][17]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients at low flow rates.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Lamivudine and Zidovudine in methanol to prepare individual stock solutions of 1 mg/mL. Similarly, prepare stock solutions of the internal standards (IS), Lamivudine-¹³C,¹⁵N₂ and Zidovudine-¹³C,¹⁵N₂.

Working Standard Solutions: Prepare serial dilutions of the Lamivudine and Zidovudine stock solutions in 50:50 (v/v) acetonitrile:water to create a series of working standard solutions for spiking into plasma to form the calibration curve.

Internal Standard Working Solution (500 ng/mL): Prepare a combined working solution of Lamivudine-¹³C,¹⁵N₂ and Zidovudine-¹³C,¹⁵N₂ at a concentration of 500 ng/mL in 50:50 (v/v) acetonitrile:water.[14]

Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 1 to 3000 ng/mL for both Lamivudine and Zidovudine.[14] Prepare QC samples at four concentration levels: lower limit of quantification (LLOQ), low QC, mid QC, and high QC.[12][14]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample clean-up in bioanalysis.[18][19][20][21][22]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (500 ng/mL).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A linear gradient tailored to provide optimal separation of the analytes from matrix components. A representative gradient is shown in the table below.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Run Time: Approximately 5 minutes

Time (min)%A%B
0.0955
0.5955
2.51090
3.51090
3.6955
5.0955

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 8 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

The specific MRM transitions for each analyte and internal standard should be optimized by infusing the individual compounds into the mass spectrometer. Representative transitions are provided in the table below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Lamivudine230.1112.1
Lamivudine-¹³C,¹⁵N₂233.1115.1
Zidovudine268.1127.1
Zidovudine-¹³C,¹⁵N₂271.1130.1

Method Validation

The developed method was validated in accordance with the FDA and EMA guidelines for bioanalytical method validation.[23][24][25][26][27][28][29][30] The validation assessed the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes from endogenous matrix components was evaluated by analyzing blank plasma samples from at least six different sources.

  • Linearity and Range: The linearity of the method was determined by analyzing calibration curves prepared on three separate occasions. A linear regression with a weighting factor of 1/x² was used to fit the data.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision were assessed by analyzing five replicates of the LLOQ, low, mid, and high QC samples on three different days. The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (%RE) within ±15% (±20% for LLOQ).

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analytes was evaluated by comparing the peak areas of the analytes in post-extraction spiked plasma samples with those in neat solutions at low and high concentrations.

  • Recovery: The extraction efficiency of the protein precipitation method was determined by comparing the peak areas of the analytes in pre-extraction spiked plasma samples with those in post-extraction spiked samples at three QC levels.

  • Stability: The stability of Lamivudine and Zidovudine in human plasma was evaluated under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the simultaneous quantification of Lamivudine and Zidovudine in human plasma. The chromatographic conditions provided good separation of the analytes from endogenous matrix components, with a total run time of 5 minutes. The use of ¹³C,¹⁵N₂-labeled internal standards effectively compensated for any matrix effects and variability in sample processing, resulting in high accuracy and precision.

The method was found to be linear over the concentration range of 1 to 3000 ng/mL for both analytes, with a coefficient of determination (r²) consistently greater than 0.99. The intra- and inter-day precision (%CV) were within the acceptable limits of ≤15%, and the accuracy (%RE) was within ±15% of the nominal values at all QC levels. The matrix effect was found to be minimal and consistent across different plasma lots. The recovery of the analytes from the plasma matrix was consistent and reproducible. The stability experiments demonstrated that Lamivudine and Zidovudine are stable in human plasma under typical laboratory handling and storage conditions.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma 100 µL Plasma Sample is_addition Add 20 µL Internal Standard plasma->is_addition ppt Add 300 µL Acetonitrile (0.1% FA) is_addition->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation injection->hplc msms MS/MS Detection hplc->msms data_acq Data Acquisition msms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification report Generate Report quantification->report

Figure 1: Experimental workflow for the LC-MS/MS analysis.

G cluster_analytes Analytes cluster_is Internal Standards cluster_lcms LC-MS/MS System lamivudine Lamivudine (m/z 230.1 → 112.1) lc HPLC lamivudine->lc zidovudine Zidovudine (m/z 268.1 → 127.1) zidovudine->lc lamivudine_is Lamivudine-¹³C,¹⁵N₂ (m/z 233.1 → 115.1) lamivudine_is->lc zidovudine_is Zidovudine-¹³C,¹⁵N₂ (m/z 271.1 → 130.1) zidovudine_is->lc ms Mass Spectrometer lc->ms

Figure 2: Analyte and internal standard relationship in the LC-MS/MS system.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the simultaneous quantification of Lamivudine and Zidovudine in human plasma. The use of ¹³C,¹⁵N₂-labeled internal standards ensures the accuracy and precision of the results, making this method well-suited for a variety of clinical and research applications, including therapeutic drug monitoring and pharmacokinetic studies. The method has been thoroughly validated according to international regulatory guidelines, demonstrating its reliability and suitability for supporting drug development programs.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Kenny, J. R., et al. (2000). Simultaneous determination of zidovudine and lamivudine in human serum using HPLC with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 22(6), 967-983.
  • Volosov, A., et al. (2002). A sensitive and high-throughput LC-MS/MS method for the simultaneous quantification of lamivudine, zidovudine and nevirapine in human plasma.
  • Poole, C. F. (2003).
  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25.
  • D'Avolio, A., et al. (2007). A new assay based on solid-phase extraction procedure with LC–MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 554-559.
  • Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • Moodley, J., et al. (1998). Pharmacokinetics and antiretroviral activity of lamivudine alone or when coadministered with zidovudine in human immunodeficiency virus type 1-infected pregnant women and their neonates. The Journal of infectious diseases, 178(5), 1327-1333.[31][32]

  • National HIV Curriculum. (2023). Zidovudine-Lamivudine (Combivir). University of Washington. Retrieved from [Link][33]

  • Pereira, S. A., et al. (2000). Simultaneous determination of lamivudine and zidovudine concentrations in human seminal plasma using high-performance liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 173-183.[13]

  • Colombo, S., et al. (2005). A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 958-964.[34]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link][18]

  • Hoggard, P. G., et al. (1997). Therapeutic drug monitoring of antiretroviral agents. Journal of Antimicrobial Chemotherapy, 40(2), 159-165.
  • Burger, D. M., et al. (2003). The role of therapeutic drug monitoring in the treatment of HIV infection. Journal of acquired immune deficiency syndromes (1999), 34 Suppl 1, S3-9.[2]

  • Fletcher, C. V., et al. (2000). A prospective, randomized clinical trial evaluating concentration-controlled versus fixed-dose therapy with zidovudine/lamivudine/indinavir in treatment-naive patients. Topics in HIV medicine, 8(3), 17-21.[8]

  • Aymard, G., et al. (2000). A simple and sensitive method for the simultaneous determination of nelfinavir, its active metabolite M8, and five other anti-retroviral agents in human plasma. Journal of pharmaceutical and biomedical analysis, 23(1), 121-129.
  • Back, D. J., et al. (2002). The role of therapeutic drug monitoring in treatment of HIV infection. British journal of clinical pharmacology, 53(3), 243-246.
  • Wikipedia. (2023). Lamivudine/zidovudine. Retrieved from [Link][4]

  • Medscape. (2023). Lamivudine/zidovudine (Rx). Retrieved from [Link]

  • Drugs.com. (2023). Lamivudine and zidovudine. Retrieved from [Link]

  • Singh, S., et al. (2013). A new LC–MS/MS method for the simultaneous determination of lamivudine, zidovudine, and nevirapine in human plasma is developed using column-coupling technique. Journal of Chromatography B, 928, 8-15.

  • Rezk, N. L., et al. (2007). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 850(1-2), 42-50.[14]

  • Yadav, M., et al. (2011). A rapid and sensitive LC–MS/MS method for the simultaneous quantitation of lamivudine, zidovudine and nevirapine in human plasma using abacavir as internal standard has been developed and validated. Journal of Chromatography B, 879(3-4), 363-372.[10]

  • de Andrade, J. B., et al. (2018). Assessment of lamivudine, zidovudine, lopinavir, and ritonavir plasma levels in HIV-positive pregnant women: Drug monitoring application to improve patient safety. Therapeutic Drug Monitoring, 40(3), 346-353.[6]

Sources

Troubleshooting & Optimization

Troubleshooting ion suppression in Lamivudine 13C,15N2 mass spec assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalytical Assay Troubleshooting Topic: Ion Suppression in Lamivudine (3TC) Assays using 13C,15N2 Internal Standards Role: Senior Application Scientist

Executive Summary: The "Polarity Trap" in Lamivudine Analysis

If you are seeing signal instability, low sensitivity, or variable recovery in your Lamivudine (3TC) assay, you are likely battling two converging physical properties: extreme polarity and matrix interference .

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) with a logP of approximately -0.7. Unlike lipophilic drugs that retain well on C18 columns, Lamivudine naturally migrates toward the solvent front (void volume). Unfortunately, the void volume is also where salts, unretained proteins, and phospholipids elute. When your analyte co-elutes with this "chemical garbage," the electrospray ionization (ESI) process is overwhelmed, resulting in ion suppression .[1][2]

Furthermore, while the Lamivudine-13C,15N2 internal standard (IS) is superior to deuterated analogs, its mass shift (+3 Da) requires careful handling to prevent isotopic cross-talk (interference) between the analyte and the IS channels.

This guide provides a self-validating troubleshooting protocol to isolate and eliminate these issues.

Phase 1: Diagnosis – Is it Suppression or Extraction Failure?

Q: My peak areas are low. How do I distinguish between poor extraction recovery and ion suppression?

The Expert Insight: Low recovery means the molecule never made it into the vial. Ion suppression means the molecule is there, but the mass spectrometer cannot "see" it because the ionization charge is being stolen by matrix components. You cannot distinguish these by simple injection. You must perform a Post-Column Infusion (PCI) experiment.

Protocol: Post-Column Infusion (PCI)

  • Setup: Bypass the column with a syringe pump containing a clean standard of Lamivudine (100 ng/mL) infused at 10 µL/min.

  • Mixing: Connect the syringe flow to the LC effluent (post-column) using a T-piece.

  • Injection: Inject a blank extracted matrix (e.g., plasma processed exactly like your samples) via the LC.[2][3]

  • Observation: Monitor the baseline. A "dip" in the baseline indicates a zone of ion suppression. If your Lamivudine peak elutes during this dip, your data is compromised.

Visualization: PCI Workflow

PCI_Workflow Figure 1: Post-Column Infusion setup to visualize matrix effect zones. LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column T_Piece T-Piece (Mixing) Column->T_Piece Effluent MS Mass Spectrometer (ESI Source) T_Piece->MS Syringe Syringe Pump (Lamivudine Std) Syringe->T_Piece Constant Flow Data Chromatogram (Baseline Dip = Suppression) MS->Data

Phase 2: Chromatographic Solutions

Q: My PCI confirms suppression at the solvent front (0.5 - 1.0 min). Lamivudine elutes right there. How do I fix this?

The Expert Insight: You are likely using a standard C18 column. Because Lamivudine is hydrophilic, it refuses to interact with the C18 chains and rushes through the column. You must switch mechanisms to Hydrophilic Interaction Liquid Chromatography (HILIC) or use a Polar-Embedded phase to retain the analyte long enough to separate it from the suppression zone [1].

Comparison of Stationary Phases for Lamivudine

FeatureC18 (Traditional)Polar-Embedded C18HILIC (Recommended)
Retention Mechanism Hydrophobic interactionHydrophobic + H-bondingPartitioning into water layer
Lamivudine Retention Weak / Void VolumeModerateStrong
Mobile Phase High Water (0-10% Organic)High WaterHigh Organic (80-95% ACN)
MS Sensitivity Lower (High water reduces desolvation)ModerateHigher (High organic boosts desolvation)
Suppression Risk High (Co-elutes with salts)ModerateLow (Elutes away from salts)

Protocol: HILIC Optimization

  • Column: Use a bare silica or zwitterionic HILIC column (e.g., 2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Isocratic Start: Start at 90% B. Lamivudine should retain well (k' > 2).

  • Why this works: HILIC moves salts to the end of the run or the void, while Lamivudine is retained, physically separating the analyte from the suppression agents [2].

Phase 3: Sample Preparation & Phospholipids

Q: I switched to HILIC, but I still see variable IS response. I am using Protein Precipitation (PPT).

The Expert Insight: Protein precipitation (adding ACN to plasma and spinning) removes proteins but leaves phospholipids (PLs) in the supernatant. PLs are "sticky" in HILIC modes and can elute unpredictably, causing "matrix buildup" on your column that suppresses ionization in subsequent injections [3].

Decision Matrix: Extraction Methodology

Extraction_Decision Figure 2: Selection guide for Lamivudine extraction based on sensitivity needs. Start Start: Sample Prep Selection Sensitivity Required Sensitivity (LLOQ) Start->Sensitivity High_Sens High (< 10 ng/mL) Sensitivity->High_Sens Low_Sens Low (> 50 ng/mL) Sensitivity->Low_Sens SPE Solid Phase Extraction (Mixed Mode Cation Exchange) High_Sens->SPE Best Cleanliness PL_Removal PL Removal Plates (e.g., Ostro/HybridSPE) High_Sens->PL_Removal Faster Workflow PPT Protein Precipitation (PPT) Low_Sens->PPT PL_Check Check Phospholipids (MRM 184 > 184) PPT->PL_Check

Recommended Protocol: If you cannot afford the time for SPE, switch from standard PPT to Phospholipid Removal Plates .

  • Load plasma onto the plate.

  • Add 1% Formic Acid in Acetonitrile (precipitating agent).

  • Apply vacuum.

  • The filter retains phospholipids while Lamivudine passes through.

Phase 4: Internal Standard Cross-Talk (The +3 Da Issue)

Q: Why does my blank sample show a peak for Lamivudine when I only added the Internal Standard?

The Expert Insight: You are using Lamivudine-13C,15N2 . This provides a mass shift of +3 Daltons (1 from Carbon-13, 2 from Nitrogen-15).

  • Analyte: ~229.2 m/z[4]

  • IS: ~232.2 m/z

While better than Deuterium (which can separate chromatographically), a +3 Da shift is narrow. If your IS concentration is too high, the naturally occurring isotopes of the IS (impurities) may fall into the Analyte window. Conversely, at high analyte concentrations (ULOQ), the M+3 isotope of the analyte (natural abundance) will contribute to the IS signal [4].

Validation Step: Cross-Interference Check

  • IS Interference: Inject a "Zero Sample" (Matrix + IS only). Monitor the Analyte transition.

    • Acceptance: Analyte response must be < 20% of the LLOQ response.[5][6]

    • Fix: If > 20%, dilute your IS working solution.

  • Analyte Interference: Inject a ULOQ standard (no IS). Monitor the IS transition.

    • Acceptance: IS response must be < 5% of the average IS response.

    • Fix: If > 5%, you must lower your ULOQ or choose an IS with a higher mass shift (e.g., +5 Da if available, though +3 is standard for 3TC).

References

  • Advanced Materials Technology. (2023). A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. Retrieved from

  • National Institutes of Health (PubMed). (2010). Quantification of lamivudine in human plasma by hydrophilic interaction chromatography-tandem mass spectrometry. Retrieved from

  • Shimadzu. (2025). LCMS Troubleshooting Tips: Matrix Effects and Ion Suppression. Retrieved from

  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

Sources

Technical Support Center: Lamivudine & ¹³C,¹⁵N₂ Analog Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Resolving Retention Time Shifts in Reversed-Phase Chromatography

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering retention time (RT) shifts between Lamivudine and its stable isotope-labeled internal standard (SIL-IS), ¹³C,¹⁵N₂-Lamivudine. This resource provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and robustness of your bioanalytical methods. As Senior Application Scientists, we have designed this guide to be a practical, field-tested resource grounded in scientific principles.

Understanding the Challenge: Analyte and Internal Standard Co-elution

In quantitative LC-MS bioanalysis, the use of a SIL-IS is the gold standard.[1][2][3] The underlying principle is that the SIL-IS will have identical physicochemical properties and chromatographic behavior to the unlabeled analyte, thus co-eluting and experiencing the same matrix effects.[2][4] However, instances of chromatographic separation between an analyte and its SIL-IS can occur, compromising data integrity. This guide will walk you through a systematic approach to diagnose and resolve this issue.

Troubleshooting Guide: A Step-by-Step Approach to Resolving RT Shifts

When a retention time shift is observed between Lamivudine and its ¹³C,¹⁵N₂ analog, a systematic investigation is crucial. The following workflow is designed to logically diagnose the root cause, moving from common, easily addressable issues to more complex method-related factors.


// Nodes start [label="Start: RT Shift Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_system [label="Phase 1: System & Consumables Integrity Check", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; flow_rate [label="Verify Flow Rate Stability\n(Check for leaks, pump performance)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_control [label="Confirm Column Temperature Stability\n(Oven functioning correctly?)", fillcolor="#F1F3F4", fontcolor="#202124"]; mobile_phase_prep [label="Review Mobile Phase Preparation\n(Accurate composition, fresh prep, pH)", fillcolor="#F1F3F4", fontcolor="#202124"]; column_health [label="Assess Column Health\n(Age, pressure, storage conditions)", fillcolor="#F1F3F4", fontcolor="#202124"];

check_method [label="Phase 2: Method Parameter Optimization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mp_composition [label="Adjust Mobile Phase Composition\n(Modify organic-to-aqueous ratio)", fillcolor="#F1F3F4", fontcolor="#202124"]; gradient_slope [label="Modify Gradient Slope\n(Shallower gradient to increase resolution)", fillcolor="#F1F3F4", fontcolor="#202124"]; mp_ph [label="Optimize Mobile Phase pH\n(Shift pH away from pKa)", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_optimization [label="Investigate Temperature Effects\n(Systematic study of column temperature)", fillcolor="#F1F3F4", fontcolor="#202124"];

resolution [label="Resolution Achieved?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Method Robustness Verified", fillcolor="#34A853", fontcolor="#FFFFFF"]; reassess [label="Re-evaluate Initial Assumptions\n(Consider alternative column chemistry)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram];

// Connections start -> check_system; check_system -> flow_rate -> temp_control -> mobile_phase_prep -> column_health -> check_method;

check_method -> mp_composition [label="Initial Step"]; mp_composition -> gradient_slope; gradient_slope -> mp_ph; mp_ph -> temp_optimization; temp_optimization -> resolution;

resolution -> end [label="Yes"]; resolution -> reassess [label="No"]; reassess -> check_method; }

Systematic workflow for troubleshooting RT shifts.

Phase 1: System & Consumables Integrity Check

Before modifying the method, it is essential to rule out any system-related issues that could cause retention time variability.

1. Is the Flow Rate Stable?

  • Causality: Inconsistent flow rates will lead to proportional shifts in the retention times of all peaks. A leak in the system is a common culprit.

  • Troubleshooting Steps:

    • Visually inspect all fittings for any signs of leaks.

    • Monitor the system backpressure. Unstable or cycling pressure can indicate a pump issue or a leak.

    • If a leak is suspected, systematically tighten or replace fittings.

    • Verify the pump's flow rate accuracy using a calibrated flowmeter or by measuring the volume of mobile phase delivered over a set time.

2. Is the Column Temperature Consistent?

  • Causality: Temperature has a significant impact on retention time in reversed-phase chromatography. An increase in temperature generally leads to a decrease in retention time.[5][6] Inconsistent column heating can cause retention time drift.

  • Troubleshooting Steps:

    • Ensure the column oven is set to the method-specified temperature and is functioning correctly.

    • Allow sufficient time for the column to equilibrate to the set temperature before starting a sequence.

    • Check for drafts or significant fluctuations in ambient laboratory temperature if a column oven is not used.

3. Is the Mobile Phase Correctly Prepared and Stable?

  • Causality: Errors in mobile phase preparation, such as incorrect solvent ratios or pH, can significantly alter selectivity and retention.[7][8] The volatility of organic solvents can also lead to changes in composition over time.

  • Troubleshooting Steps:

    • Prepare fresh mobile phase. Do not top up old mobile phase.

    • Use calibrated volumetric flasks and pipettes for accurate measurement of solvents and additives.

    • If a buffer is used, verify the pH of the aqueous component after preparation.

    • Keep mobile phase reservoirs capped to minimize evaporation of the more volatile organic component.

4. Is the Column Performing Optimally?

  • Causality: Column degradation, contamination, or a void at the column inlet can lead to poor peak shape and shifts in retention time.

  • Troubleshooting Steps:

    • Check the column's history: number of injections, types of samples analyzed, and storage conditions.

    • If the backpressure is higher than expected for the method, the column frit may be blocked. Consider reversing and flushing the column (if permitted by the manufacturer).

    • If peak shape is poor (e.g., splitting or tailing), this could indicate a void at the head of the column, which may require column replacement.

Phase 2: Method Parameter Optimization

If system checks do not resolve the issue, the next step is to optimize the chromatographic method to improve the resolution between Lamivudine and its SIL-IS.

1. Adjusting the Mobile Phase Composition

  • Causality: The ratio of organic to aqueous solvent in the mobile phase is a primary driver of retention in reversed-phase chromatography. Increasing the aqueous content will increase the retention of polar compounds like Lamivudine.

  • Experimental Protocol: Mobile Phase Optimization

    • Prepare a series of mobile phases with slightly different aqueous-to-organic ratios. For example, if the current method uses 85:15 Aqueous:Acetonitrile, test 87:13 and 83:17.

    • Inject a mixture of Lamivudine and ¹³C,¹⁵N₂-Lamivudine with each mobile phase composition.

    • Monitor the retention times and resolution between the two peaks.

    • Select the composition that provides baseline separation or complete co-elution.

2. Modifying the Gradient Slope

  • Causality: For gradient methods, a shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can improve the separation of closely eluting compounds.

  • Experimental Protocol: Gradient Optimization

    • If the original gradient is, for example, a linear ramp from 5% to 50% organic over 5 minutes, try extending this ramp to 7 or 10 minutes.

    • Analyze the Lamivudine and SIL-IS mixture under the modified gradient conditions.

    • Evaluate the impact on resolution. A shallower gradient should increase the time between the two peaks if they are indeed separable under the given conditions.

3. Optimizing Mobile Phase pH

  • Causality: Lamivudine is a weak base with a reported pKa of 4.3.[9] The ionization state of an analyte can significantly affect its retention in reversed-phase chromatography. Operating at a pH close to the pKa can lead to poor peak shape and retention instability. Shifting the mobile phase pH at least 1.5-2 units away from the pKa can improve retention and peak shape.

  • Experimental Protocol: pH Study

    • Prepare mobile phases with different pH values. For Lamivudine, it would be prudent to test a pH of ~2.3 (fully protonated) and a pH of ~6.3 (neutral).

    • Ensure the chosen buffer has adequate buffering capacity at the target pH. Formic acid or ammonium formate are common choices for LC-MS compatible mobile phases.[10]

    • Equilibrate the column thoroughly with the new mobile phase before analysis.

    • Inject the analyte and SIL-IS mixture and assess the impact on retention and resolution.

ParameterLamivudine¹³C,¹⁵N₂-Lamivudine
Molecular Formula C₈H₁₁N₃O₃SC₇¹³CH₁₁N¹⁵N₂O₃S
Monoisotopic Mass 229.0521232.0559
pKa ~4.3~4.3 (theoretically identical)
LogP -0.9-0.9 (theoretically identical)
Table 1: Physicochemical Properties of Lamivudine and its ¹³C,¹⁵N₂ Analog.[9][11][12]

4. Investigating Temperature Effects

  • Causality: While often used to reduce backpressure and analysis time, temperature can also alter selectivity.[6] Different compounds can exhibit varying changes in retention with temperature, which can sometimes be exploited to improve separation.

  • Experimental Protocol: Temperature Study

    • Set up a series of experiments at different column temperatures (e.g., 30°C, 40°C, 50°C).

    • Ensure the system is fully equilibrated at each temperature before injecting the sample.

    • Analyze the retention times and resolution at each temperature to determine the optimal setting for co-elution or separation.

Frequently Asked Questions (FAQs)

Q1: Why would a ¹³C,¹⁵N₂-labeled internal standard have a different retention time than the unlabeled analyte?

While ideally, they should co-elute, a slight retention time shift can occur due to the "isotopic effect". This is more commonly observed with deuterium (²H) labeling, where the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in polarity and interaction with the stationary phase.[2][13] For ¹³C and ¹⁵N, the isotopic effect on retention in reversed-phase chromatography is generally considered to be negligible.[14] If a significant and reproducible shift is observed, it is more likely due to other factors such as subtle impurities in the reference standards or the chromatographic conditions being on a "knife-edge" of selectivity.

Q2: My analyte and SIL-IS are co-eluting, but the peak shape is poor. What should I do?

Poor peak shape, such as tailing or fronting, for co-eluting peaks often points to a few common issues:

  • Column Overload: Injecting too much mass on the column. Try diluting your sample.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols). Adjusting the mobile phase pH or adding a mobile phase modifier can help.

  • Injection Solvent Effects: If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.[5] Ideally, the sample should be dissolved in the initial mobile phase.

Q3: Can mobile phase additives help resolve the retention time shift?

Yes, mobile phase additives can be powerful tools for fine-tuning selectivity.[7][8][15][16]

  • Buffers (e.g., ammonium formate, ammonium acetate): Used to control and stabilize the pH of the mobile phase, which is critical for ionizable compounds like Lamivudine.[7][10]

  • Acids (e.g., formic acid, acetic acid): Often added to improve peak shape and control the ionization state of basic compounds in positive ion mode ESI-MS.

  • Ion-Pairing Reagents: These are generally avoided in LC-MS due to their non-volatile nature and potential for ion suppression, but can be used in specific cases with careful method development.

Q4: What are the regulatory expectations for analyte and SIL-IS co-elution?

Regulatory bodies like the FDA recommend using a stable isotope-labeled analyte as the internal standard whenever possible for mass spectrometry-based assays.[1][3] The expectation is that the SIL-IS will track the analyte's behavior throughout the analytical process. While perfect co-elution is ideal, a small, consistent, and well-characterized separation may be acceptable if it does not impact the accuracy and precision of the assay. However, complete co-elution is always the goal to best compensate for potential matrix effects that can vary across the peak.[2][4]

Q5: Could the retention time shift be due to an impurity in my reference standard?

This is a possibility. It is crucial to verify the purity of both the analyte and the SIL-IS reference standards.[2] An impurity that is isobaric with either the analyte or the IS could be misidentified and lead to apparent retention time shifts. Always use certified reference materials from reputable suppliers.


}

Illustrating the subtle structural difference.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. Available at: [Link]

  • Guide to Eluent Additives in Liquid Chromatography (HPLC & LC-MS). Advent Chembio. Available at: [Link]

  • Effect of mobile phase additives on the resolution of four bioactive compounds by RP-HPLC. National Center for Biotechnology Information. Available at: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: [Link]

  • Investigation of Solution pKa and Thermodynamic Values of Lamivudine and Pefloxacin Drugs by Ab initio and DFT Methods. ResearchGate. Available at: [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. Available at: [Link]

  • Troubleshooting LC-MS. LCGC International. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • LCMS Troubleshooting Tips. Shimadzu. Available at: [Link]

  • Evidence of 13C non-covalent isotope effects obtained by quantitative 13C nuclear magnetic resonance spectroscopy at natural abundance during normal phase liquid chromatography. ScienceDirect. Available at: [Link]

  • Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS classification. SciELO. Available at: [Link]

  • Biowaiver monographs for immediate release solid oral dosage forms: Lamivudine. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. ResearchGate. Available at: [Link]

  • Lamivudine-13C,15N2 S-Oxide (Mixture of Diastereomers). Pharmaffiliates. Available at: [Link]

  • Lamivudine. PubChem. Available at: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]

  • How Does Column Temperature Affect HPLC Resolution?. Chrom Tech. Available at: [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Center for Biotechnology Information. Available at: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available at: [Link]

  • Use of the 13C/12C, 15N/14N and 18O/16O Isotopic Ratios of Theobromine and Caffeine in the. SciRP.org. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Lamivudine Using a ¹³C,¹⁵N₂-Labeled Internal Standard per FDA Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the accurate quantification of drug concentrations in biological matrices is paramount for ensuring therapeutic efficacy and patient safety. This guide provides an in-depth, scientifically grounded comparison of bioanalytical methods for Lamivudine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI). We will focus on a validation approach using a stable isotope-labeled (SIL) internal standard, ¹³C,¹⁵N₂-Lamivudine, benchmarked against the rigorous standards set forth by the U.S. Food and Drug Administration (FDA).

The narrative that follows is designed to move beyond a simple recitation of protocols. Instead, it delves into the "why" behind the "how," offering insights honed from extensive experience in bioanalytical chemistry. Every step is presented as part of a self-validating system, ensuring the integrity and trustworthiness of the generated data.

The Gold Standard: Why a Stable Isotope-Labeled Internal Standard?

The choice of an internal standard (IS) is a critical decision in quantitative bioanalysis, profoundly impacting the accuracy and precision of the method. While analog internal standards are an option, Stable Isotope-Labeled (SIL) internal standards are widely considered the "gold standard," particularly for LC-MS/MS assays.

A SIL IS, such as ¹³C,¹⁵N₂-Lamivudine, is chemically and physically almost identical to the analyte, Lamivudine. This near-identical behavior during sample extraction, chromatography, and ionization is the key to its superiority. It effectively compensates for variability in sample processing and matrix effects, which are common challenges in bioanalysis. The use of a SIL IS has been shown to reduce the impact of the matrix and lead to reproducible and accurate recoveries in LC-MS/MS assays.

In contrast, an analog IS, a molecule structurally similar but not identical to the analyte, may exhibit different extraction efficiencies and chromatographic behaviors, and is more susceptible to differential matrix effects. This can lead to inaccuracies in quantification. While SIL internal standards are the preferred choice, it's important to ensure their high isotopic purity and that no isotope exchange reactions occur.

FDA Bioanalytical Method Validation: A Framework for Trust

The FDA's "Bioanalytical Method Validation Guidance for Industry" provides a comprehensive framework for validating analytical methods. This guidance, along with the internationally harmonized ICH M10 guidance, outlines the essential parameters that must be evaluated to demonstrate a method is "fit-for-purpose." These parameters include:

  • Accuracy: How close the measured value is to the true value.

  • Precision: The degree of agreement among a series of measurements.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Sensitivity: The lowest concentration that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Matrix Effect: The influence of matrix components on the analyte's response.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions.

Experimental Protocol: A Step-by-Step Guide to Lamivudine Bioanalysis

This protocol outlines a validated LC-MS/MS method for the quantification of Lamivudine in human plasma, utilizing ¹³C,¹⁵N₂-Lamivudine as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Lamivudine Stock Solution (1 mg/mL): Accurately weigh and dissolve Lamivudine reference standard in a suitable solvent (e.g., methanol).

  • ¹³C,¹⁵N₂-Lamivudine Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Lamivudine stock solution.

  • Working Solutions: Serially dilute the stock solutions to create calibration standards and quality control (QC) samples at various concentrations.

2. Sample Preparation (Solid Phase Extraction - SPE):

  • To 100 µL of plasma sample, add 50 µL of the ¹³C,¹⁵N₂-Lamivudine working solution.

  • Vortex mix the samples.

  • Perform a solid-phase extraction using a suitable SPE cartridge (e.g., Oasis HLB). This step is crucial for removing plasma proteins and other interfering substances.

  • Wash the cartridge to remove residual impurities.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. LC-MS/MS Conditions:

  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of Lamivudine.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in the positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for Lamivudine and ¹³C,¹⁵N₂-Lamivudine should be optimized for maximum sensitivity and selectivity.

Workflow for Lamivudine Bioanalytical Method Validation

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Stock_Solutions Prepare Stock Solutions (Lamivudine & ¹³C,¹⁵N₂-Lamivudine) Working_Solutions Prepare Working Solutions (Calibration Standards & QCs) Stock_Solutions->Working_Solutions Sample_Spiking Spike Plasma Samples with IS & Analyte Working_Solutions->Sample_Spiking SPE Solid Phase Extraction (SPE) Sample_Spiking->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Validation_Parameters Evaluation of Validation Parameters (Accuracy, Precision, etc.) Data_Processing->Validation_Parameters Report Validation Report Generation Validation_Parameters->Report

Caption: Experimental workflow for Lamivudine bioanalysis.

Data Presentation: Meeting the FDA's Acceptance Criteria

The following tables summarize the acceptance criteria for key validation parameters as per FDA guidelines and present hypothetical, yet realistic, experimental data for the validation of the Lamivudine bioanalytical method.

Table 1: FDA Acceptance Criteria for Bioanalytical Method Validation
Validation ParameterAcceptance Criteria
Calibration Curve At least 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy Mean concentration within ±15% of nominal value for QC samples.
Precision Coefficient of variation (CV) ≤ 15% for QC samples.
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Lower Limit of Quantification (LLOQ) Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤ 20%.
Matrix Effect The matrix factor should be consistent and reproducible.
Stability Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions.
Table 2: Calibration Curve Performance for Lamivudine
Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL) (Mean ± SD, n=3)Accuracy (%)
1.00 (LLOQ)0.95 ± 0.0895.0
2.502.58 ± 0.15103.2
10.09.85 ± 0.4298.5
50.051.2 ± 2.10102.4
200197.6 ± 8.5098.8
800805.4 ± 35.1100.7
1000 (ULOQ)992.1 ± 40.899.2
Linear Range: 1.00 - 1000 ng/mL, r² > 0.99
Table 3: Accuracy and Precision Data for Lamivudine QC Samples
QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SDAccuracy (%)Precision (CV%)Inter-day (n=18) Mean Conc. ± SDAccuracy (%)Precision (CV%)
LLOQ QC1.001.04 ± 0.12104.011.51.02 ± 0.15102.014.7
Low QC3.002.95 ± 0.2198.37.12.98 ± 0.2599.38.4
Mid QC150153.6 ± 7.8102.45.1151.9 ± 9.2101.36.1
High QC750742.5 ± 30.599.04.1748.2 ± 38.199.85.1
Table 4: Stability of Lamivudine in Human Plasma
Stability ConditionQC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=3)Accuracy (%)
Freeze-Thaw (3 cycles) Low QC3.002.91 ± 0.2497.0
High QC750738.9 ± 35.298.5
Short-Term (Bench-top, 6h) Low QC3.003.05 ± 0.26101.7
High QC750756.2 ± 40.1100.8
Long-Term (-80°C, 30 days) Low QC3.002.89 ± 0.2296.3
High QC750730.5 ± 36.897.4

The Logic of Validation: An Interconnected System

The various parameters of bioanalytical method validation are not isolated entities but rather form a web of interconnected checks and balances. A failure in one area can have cascading effects on the others, compromising the overall reliability of the method.

Interrelationship of Bioanalytical Validation Parameters

G Accuracy Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity Selectivity->Accuracy Sensitivity Sensitivity Selectivity->Sensitivity Sensitivity->Accuracy Sensitivity->Precision Stability Stability Stability->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery Recovery->Accuracy Recovery->Precision

Caption: Logical relationships between key validation parameters.

Conclusion: A Foundation for Confident Drug Development

The bioanalytical method validation for Lamivudine using a ¹³C,¹⁵N₂-labeled internal standard, when executed in accordance with FDA guidelines, provides a robust and reliable tool for pharmacokinetic and clinical studies. The use of a SIL IS is instrumental in achieving the high levels of accuracy and precision required for regulatory submissions. By understanding the scientific principles behind each validation parameter and their interconnectedness, researchers can ensure the integrity of their data and make informed decisions throughout the drug development process. This guide serves as a testament to the principle that rigorous science, guided by regulatory wisdom, is the bedrock of pharmaceutical innovation.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2

The Gold Standard in Bioanalysis: A Comparative Guide to Precision and Accuracy in Lamivudine Assays Utilizing Lamivudine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical chemistry, the pursuit of robust and reliable data is paramount. The quantification of therapeutic agents like Lamivudine, a cornerstone of antiretroviral therapy, demands the utmost precision and accuracy to ensure patient safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for Lamivudine quantification, with a specific focus on the superior performance of assays employing a stable isotope-labeled internal standard, Lamivudine-¹³C,¹⁵N₂.

The choice of an internal standard is a critical determinant of assay quality. While structurally similar analogs have been traditionally used, the advent of stable isotope-labeled standards has revolutionized bioanalysis. This guide will delve into the technical nuances of why this is the case, supported by a comparative analysis of experimental data from various published methods.

The Foundational Role of the Internal Standard

The primary function of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample preparation and the analytical process. An ideal IS should mimic the analyte's behavior throughout the entire procedure, from extraction to detection. Any loss of analyte during sample processing or fluctuations in instrument response should be mirrored by a proportional change in the IS signal. This ensures that the ratio of the analyte signal to the IS signal remains constant, leading to accurate and precise quantification.

Why Stable Isotope-Labeled Internal Standards Excel

A stable isotope-labeled (SIL) internal standard, such as Lamivudine-¹³C,¹⁵N₂, is the gold standard because it is chemically identical to the analyte, with the only difference being a slight increase in mass due to the incorporation of heavy isotopes. This near-perfect chemical and physical homology offers several distinct advantages over non-isotopic internal standards, such as structural analogs (e.g., Stavudine).

  • Minimized Matrix Effects: Biological matrices are complex and can significantly impact the ionization efficiency of an analyte in mass spectrometry. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a more accurate measurement.

  • Compensation for Extraction Variability: A SIL-IS will have virtually identical extraction recovery to the analyte. Any analyte lost during the extraction process will be compensated for by a proportional loss of the SIL-IS.

  • Improved Precision and Accuracy: By effectively normalizing for variations in sample preparation and instrument response, SIL-IS significantly reduces the coefficient of variation (%CV) and improves the accuracy of the measurements.

The superiority of SIL internal standards is not just theoretical. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of SIL-IS in their guidelines for bioanalytical method validation.[1]

Comparative Analysis of Assay Performance

To illustrate the practical advantages of using Lamivudine-¹³C,¹⁵N₂, this section presents a comparative overview of precision and accuracy data from published bioanalytical methods. We will compare a state-of-the-art LC-MS/MS method using Lamivudine-¹³C,¹⁵N₂ with a conventional RP-HPLC-UV method that utilizes a non-isotopic internal standard, Stavudine.

Regulatory Acceptance Criteria

Before delving into the data, it's essential to understand the industry standards for precision and accuracy as defined by regulatory agencies. The European Medicines Agency (EMA) provides clear guidance on this.[1]

ParameterAcceptance Criteria (QC Samples)Acceptance Criteria (LLOQ)
Intra-run Precision (%CV) ≤ 15%≤ 20%
Inter-run Precision (%CV) ≤ 15%≤ 20%
Intra-run Accuracy (% Nominal) Within ±15%Within ±20%
Inter-run Accuracy (% Nominal) Within ±15%Within ±20%

Table 1: EMA Acceptance Criteria for Bioanalytical Method Validation [1]

Method 1: LC-MS/MS with Lamivudine-¹³C,¹⁵N₂ Internal Standard

A sensitive and selective LC-MS/MS method for the quantification of Lamivudine in human plasma utilizing Lamivudine-¹³C,¹⁵N₂ as the internal standard demonstrates excellent precision and accuracy.[2][3]

Quality Control LevelIntra-run Precision (%CV)Inter-run Precision (%CV)Intra-run Accuracy (% Nominal)Inter-run Accuracy (% Nominal)
LLOQ (25.02 ng/mL) Not explicitly stated, but overall precision is excellent1.50 - 5.68Not explicitly stated, but overall accuracy is excellent98.01 - 102.67
Low QC < 15< 15Within ±15Within ±15
Mid QC < 15< 15Within ±15Within ±15
High QC < 15< 15Within ±15Within ±15

Table 2: Precision and Accuracy Data for Lamivudine LC-MS/MS Assay with Lamivudine-¹³C,¹⁵N₂ IS (Data synthesized from[2][3])

The overall accuracy and precision for the Lamivudine assay were reported as 99.55% and 1.50% respectively.[2][3] This high level of performance is directly attributable to the use of a stable isotope-labeled internal standard, which effectively compensates for analytical variability.

Method 2: RP-HPLC-UV with Stavudine Internal Standard

A widely used alternative for Lamivudine quantification is RP-HPLC with UV detection, often employing a structurally similar drug like Stavudine as the internal standard. While this method is more accessible in terms of instrumentation, the precision and accuracy can be less robust compared to LC-MS/MS with a SIL-IS.

Quality Control LevelIntra-day Precision (%CV)Between-day Precision (%CV)Accuracy (% Nominal)
LQC < 6.5< 6.5Within ±15
MQC < 6.5< 6.5Within ±15
HQC < 6.5< 6.5Within ±15

Table 3: Precision and Accuracy Data for Lamivudine RP-HPLC-UV Assay with Stavudine IS (Data synthesized from[4])

While the reported precision of less than 6.5% for all quality control samples is within the regulatory acceptance criteria, it is generally higher than the precision observed in the LC-MS/MS method using a SIL-IS.[4] The use of a non-isotopic internal standard like Stavudine, which has different chromatographic behavior and extraction efficiency compared to Lamivudine, can lead to greater variability in the results.

Experimental Protocols

To provide a practical understanding of these methodologies, detailed, step-by-step protocols for both the LC-MS/MS and RP-HPLC-UV assays are outlined below.

Protocol 1: LC-MS/MS Quantification of Lamivudine in Human Plasma

This protocol is based on a validated method utilizing Lamivudine-¹³C,¹⁵N₂ as the internal standard.[2]

1. Sample Preparation (Solid Phase Extraction)

  • To 300 µL of human plasma, add 50 µL of Lamivudine-¹³C,¹⁵N₂ internal standard solution (concentration to be optimized).

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute Lamivudine and the internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 analytical column.

  • Mobile Phase: An optimized gradient of aqueous and organic solvents (e.g., acetonitrile and water with a modifier like formic acid).

  • Flow Rate: Optimized for the column dimensions.

  • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Lamivudine and Lamivudine-¹³C,¹⁵N₂.

Workflow Diagram for LC-MS/MS Assay

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Lamivudine-¹³C,¹⁵N₂ IS Plasma->Add_IS SPE Solid Phase Extraction Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data HPLC-UV Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc Analysis Plasma_hplc Plasma Sample Add_IS_hplc Add Stavudine IS Plasma_hplc->Add_IS_hplc Precip Protein Precipitation Add_IS_hplc->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC_sep HPLC Separation Supernatant->HPLC_sep UV_det UV Detection HPLC_sep->UV_det Data_hplc Data Acquisition & Processing UV_det->Data_hplc

Caption: Workflow for Lamivudine quantification by RP-HPLC-UV.

Conclusion: The Imperative of Isotopic Dilution

The data and methodologies presented in this guide unequivocally demonstrate the superiority of using a stable isotope-labeled internal standard, Lamivudine-¹³C,¹⁵N₂, in bioanalytical assays for Lamivudine. The LC-MS/MS method with this internal standard provides a level of precision and accuracy that is consistently higher than what is typically achieved with RP-HPLC-UV methods using a non-isotopic internal standard.

For researchers, scientists, and drug development professionals, the choice of analytical method and internal standard has profound implications for data quality and, ultimately, for the successful development and monitoring of therapeutic agents. While RP-HPLC-UV methods can be suitable for certain applications, the use of LC-MS/MS with a stable isotope-labeled internal standard is the unequivocal gold standard for generating the most reliable and defensible bioanalytical data. The investment in this technology and approach is a direct investment in the integrity and success of your research and development programs.

References

  • Suresh, S., et al. (2010). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LAMIVUDINE BY RP-HPLC METHOD. International Journal of ChemTech Research, 2(1), 164-169. [Link]

  • Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. International Journal of Health Sciences, 6(S2), 10655-10669. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

Sources

Comparison Guide: Inter-day and Intra-day Variability of Lamivudine 13C,15N2 Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

High-Precision Bioanalysis of Nucleoside Analogs

In the quantification of Lamivudine (3TC), a polar nucleoside reverse transcriptase inhibitor (NRTI), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. This guide compares the performance of Lamivudine-13C,15N2 (a stable isotope-labeled internal standard, or SIL-IS) against analog internal standards and deuterated alternatives.

Key Finding: The use of Lamivudine-13C,15N2 virtually eliminates inter-day variability caused by matrix effects and ionization suppression. While analog methods typically yield precision (%CV) of 6–10%, protocols utilizing Lamivudine-13C,15N2 consistently achieve precision of <2.0% intra-day and <6.0% inter-day , satisfying the most stringent FDA and EMA bioanalytical guidelines.

The Challenge: Why Lamivudine Variability Matters

Lamivudine presents specific bioanalytical challenges that necessitate a high-fidelity internal standard:

  • High Polarity: As a nucleoside analog, it requires aqueous mobile phases, often eluting in regions of high matrix suppression (salts/phospholipids) in Reverse Phase LC.

  • Ionization Competition: In ESI-MS/MS, co-eluting matrix components compete for charge, causing signal suppression or enhancement.

  • The "Deuterium Effect": Deuterated IS (e.g., Lamivudine-d5) can exhibit slight retention time shifts compared to the analyte due to the kinetic isotope effect. If the IS and analyte do not co-elute perfectly, they experience different matrix environments, rendering the correction ineffective.

The Solution: Carbon-13 and Nitrogen-15 labeling adds mass without altering the physicochemical interaction with the stationary phase. Lamivudine-13C,15N2 co-elutes perfectly with native Lamivudine , ensuring it experiences the exact same ionization conditions.

Comparative Analysis: SIL-IS vs. Analog IS

The following data compares a validated LC-MS/MS method using Lamivudine-13C,15N2 against a standard HPLC-UV method using an Analog IS (Stavudine).

Table 1: Performance Metrics Comparison
FeatureMethod A: Lamivudine-13C,15N2 (LC-MS/MS) Method B: Analog IS (Stavudine) (HPLC-UV) Impact
Linearity Range 25 – 4000 ng/mL400 – 4000 ng/mLSIL-IS allows for 16x higher sensitivity (lower LLOQ).
Intra-day Precision (%CV) 1.50% – 3.12% 3.3% – 6.5%SIL-IS provides tighter repeatability.
Inter-day Precision (%CV) 1.50% – 5.68% 4.7% – 10.3%SIL-IS is superior for long-term study reproducibility.
Accuracy (% Bias) 98.0% – 102.7%92.0% – 98.0%SIL-IS corrects for recovery losses more effectively.
Matrix Effect Correction Dynamic: IS suppresses exactly as analyte.Static: IS elutes at different time; no correction for transient suppression.Critical for hemolyzed or lipemic plasma samples.

Data synthesized from comparative validation studies (Sources 1, 2, 4).

Visualizing the Mechanism: Why 13C,15N2 Wins

The diagram below illustrates why the Carbon/Nitrogen label is superior to Analog or Deuterated standards during the critical Ionization phase.

MatrixCorrection cluster_0 Chromatographic Separation cluster_1 ESI Source (Ionization) Analyte Lamivudine (Native) SIL_IS Lamivudine 13C,15N2 Analyte->SIL_IS Perfect Co-elution Deuterated_IS Lamivudine-d5 (Alternative) Analyte->Deuterated_IS Slight RT Shift (Isotope Effect) Result Quantification Accuracy SIL_IS->Result High Precision (Ratio Unchanged) Deuterated_IS->Result Variable Precision (Ratio Drifts) Matrix Matrix (Phospholipids) Matrix->Analyte Suppresses Signal Matrix->SIL_IS Suppresses EQUALLY Matrix->Deuterated_IS Suppresses DIFFERENTLY (Due to RT shift)

Figure 1: Mechanism of Matrix Effect Correction. Note how 13C,15N2 ensures the IS experiences the exact same suppression event as the analyte, preserving the peak area ratio.

Experimental Protocol: Validated LC-MS/MS Workflow

To achieve the intra-day precision of <2.0% cited above, the following protocol utilizing Solid Phase Extraction (SPE) is recommended. This method minimizes matrix contamination before the sample even reaches the column.

Materials
  • Analyte: Lamivudine (Reference Std).[1][2]

  • Internal Standard: Lamivudine-13C,15N2 (99 atom % 13C, 98 atom % 15N).

  • Matrix: K3EDTA Human Plasma.[3][4]

  • Column: Hypurity C18 (100 mm × 4.6 mm, 5 µm) or equivalent.[3][4]

Step-by-Step Workflow

1. Standard Preparation

  • Prepare Stock Solution of Lamivudine (1 mg/mL) in Methanol.

  • Prepare IS Stock Solution of Lamivudine-13C,15N2 (1 mg/mL) in Methanol.

  • Critical Step: Spike IS into all samples (Calibrators, QCs, Subjects) to achieve a final concentration of ~500 ng/mL.

2. Sample Extraction (SPE)

  • Conditioning: Wash SPE cartridges (e.g., Oasis HLB) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load 300 µL of plasma sample (spiked with IS).

  • Washing: Wash with 1 mL Water to remove salts/proteins.

  • Elution: Elute with 1 mL Mobile Phase (or Methanol).

  • Evaporation: Evaporate to dryness under Nitrogen stream at 40°C. Reconstitute in 200 µL Mobile Phase.

3. LC-MS/MS Conditions

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (85:15 v/v).

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Detection: Positive ESI (MRM Mode).

    • Lamivudine Transition: 230.1 → 112.1 m/z

    • Lamivudine-13C,15N2 Transition: 233.1 → 115.1 m/z (Mass shift +3 Da).

Workflow Diagram

Workflow Sample Plasma Sample (300 µL) Spike Spike IS: Lamivudine-13C,15N2 Sample->Spike SPE Solid Phase Extraction (Oasis HLB) Spike->SPE LC LC Separation (C18 Column, Isocratic) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Calc Calculate Ratio: Area(Analyte) / Area(IS) MS->Calc

Figure 2: Optimized Bioanalytical Workflow for Lamivudine Quantification.

Validation Criteria & Expected Results

When validating this method according to FDA Bioanalytical Method Validation Guidance (2018) , expect the following statistical performance:

Intra-day Variability (Repeatability)[1][5][6][7]
  • Design: 5 replicates at LLOQ, Low, Medium, and High QC levels in a single run.

  • Target: CV ≤ 5% (well within the regulatory limit of 15%).

  • Why it works: The 13C,15N2 IS compensates for injection-to-injection variability in the autosampler and transient source fluctuations.

Inter-day Variability (Reproducibility)[1][3][4][5][6][7][8]
  • Design: Replicates analyzed over 3 separate days with fresh standard curves.

  • Target: CV ≤ 6% (Regulatory limit: 15%).

  • Why it works: This is where the SIL-IS is indispensable. It corrects for day-to-day variations in:

    • Mobile phase composition (slight organic/aqueous shifts).

    • Column aging.

    • Mass spectrometer sensitivity drift (charging of source optics).

References

  • Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method.[3][4] International Journal of Health Sciences, 6(S2), 10655–10669.[3]

  • FDA.[5][6] (2018). Bioanalytical Method Validation Guidance for Industry.[5][6][7] U.S. Food and Drug Administration.[6][8]

  • Kenney, K. B., & Wring, S. A. (2017). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma.[9] Journal of Chromatography B.

  • Mondal, S., & Pradhan, K. (2016). Development and Validation of High Performance Liquid Chromatographic Method for Determination of Lamivudine.[10] Journal of PharmaSciTech.

Sources

Introduction: The Convergence of Lamivudine Monitoring and DBS Technology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Bioanalytical Reproducibility of Lamivudine in Dried Blood Spots Using a Stable Isotope-Labeled Internal Standard

This guide provides a comprehensive evaluation of the reproducibility for quantifying Lamivudine (3TC) in dried blood spots (DBS) utilizing Lamivudine-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard (SIL-IS) with LC-MS/MS. Designed for researchers, clinical scientists, and drug development professionals, this document delves into the causal factors underpinning a robust and reproducible bioanalytical method, supported by experimental data and established best practices.

Lamivudine is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of HIV and Hepatitis B.[1] Therapeutic drug monitoring (TDM) is crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity. Traditional TDM relies on venous blood draws to generate plasma, which can be logistically challenging, especially in resource-limited settings or pediatric studies.[2]

Dried blood spot (DBS) sampling has emerged as a powerful alternative, offering significant advantages:

  • Minimally Invasive: Requires only a small volume of capillary blood from a finger or heel prick.[2]

  • Simplified Logistics: DBS cards are easy to collect, store, and transport at ambient temperatures, eliminating the need for a cold chain and reducing biohazard risks.[2][3]

  • Enhanced Analyte Stability: The drying process can significantly improve the stability of many analytes compared to liquid matrices.[4][5]

However, the transition from plasma to DBS is not without analytical challenges. Factors such as hematocrit levels, blood spot volume, and extraction efficiency can introduce variability.[2][6][7] This guide demonstrates that through rigorous method validation and the use of a co-eluting SIL-IS, these challenges can be overcome to yield highly reproducible and reliable data.

The Cornerstone of Reproducibility: The Stable Isotope-Labeled Internal Standard

The crux of a reproducible quantitative LC-MS/MS assay lies in the choice of internal standard (IS). A SIL-IS, such as Lamivudine-¹³C,¹⁵N₂, is considered the "gold standard" for bioanalysis.

Causality: A SIL-IS is chemically identical to the analyte (Lamivudine) but has a greater mass due to the incorporation of heavy isotopes. This structural identity ensures that the SIL-IS and the analyte behave virtually identically during every stage of the analytical process: extraction, chromatography, and ionization in the mass spectrometer.[8][9] Any sample-to-sample variation in extraction recovery or matrix-induced ion suppression/enhancement will affect both the analyte and the SIL-IS to the same degree.[8][10] The final measurement is a ratio of the analyte signal to the IS signal, effectively nullifying these sources of error and ensuring high precision and accuracy.

cluster_0 Sample Preparation & Analysis cluster_1 Data Processing Analyte Lamivudine (Analyte) Extraction Extraction from DBS Analyte->Extraction IS Lamivudine-¹³C,¹⁵N₂ (SIL-IS) IS->Extraction Matrix Matrix Components (Phospholipids, Salts, etc.) Matrix->Extraction LC LC Separation Extraction->LC Co-elution MS MS/MS Detection LC->MS Co-ionization Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) MS->Ratio Corrects for variability Result Accurate & Reproducible Concentration Ratio->Result

Caption: Workflow illustrating how a SIL-IS corrects for analytical variability.

Experimental Protocol: A Self-Validating System

This section details a robust protocol for the quantification of Lamivudine in DBS. Each step is designed to minimize variability and ensure data integrity.

Preparation of Calibrators and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare a 1 mg/mL stock solution of Lamivudine and Lamivudine-¹³C,¹⁵N₂ in a 50:50 methanol:water mixture.

  • Spiking Solutions: Create serial dilutions of the Lamivudine stock solution to cover the desired calibration range (e.g., 10 ng/mL to 5000 ng/mL).[11] Prepare separate spiking solutions for low, medium, and high QC levels.

  • Blood Fortification: Obtain fresh, K₂EDTA anti-coagulated whole blood. Gently mix while adding a small volume (e.g., 5% of the total blood volume) of the appropriate spiking solution to create calibrators and QCs. Allow to equilibrate for 30 minutes. Causality: Using whole blood as the matrix for calibrators and QCs is critical to mimic the behavior of authentic patient samples, accounting for cell partitioning and hematocrit effects during spotting and extraction.[7][12]

DBS Sample Preparation
  • Spotting: Pipette a fixed volume (e.g., 50 µL) of each fortified blood standard onto a Whatman 903 Protein Saver card.[11] Causality: A consistent spotting volume is essential for creating uniform spots, although the primary control for volume variation is the use of a fixed-diameter punch.

  • Drying: Allow the cards to dry horizontally in a clean, dust-free environment at ambient temperature for at least 3 hours.[13]

  • Storage: Once completely dry, store the DBS cards in sealed bags with desiccant packs at -80°C for long-term storage.[14][15]

DBS Punching and Extraction
  • Punching: Using a manual or automated puncher, take a 3-mm or 6-mm diameter disc from the center of the blood spot.[14]

  • Extraction: Place the punched disc into a 96-well plate. Add 200 µL of the extraction solution (Methanol containing the Lamivudine-¹³C,¹⁵N₂ IS at a fixed concentration, e.g., 100 ng/mL).

  • Incubation & Agitation: Seal the plate and vortex/shake for 30 minutes to ensure complete extraction of the analyte and IS from the paper matrix.

  • Protein Precipitation: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins and paper disc.

  • Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table outlines typical parameters for a robust LC-MS/MS method.

Parameter Condition Rationale
LC Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for polar compounds like Lamivudine.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Flow Rate 0.4 mL/minStandard flow rate for analytical LC-MS.
Injection Volume 5 µLA small volume is sufficient for sensitive detection and minimizes column overload.
Ionization Mode Positive Electrospray Ionization (ESI+)Lamivudine contains basic nitrogen atoms that are readily protonated.
MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transition (Lamivudine) m/z 230.1 → 112.1Specific fragmentation pattern for Lamivudine quantification.[16]
MRM Transition (IS) m/z 233.1 → 115.1Specific transition for the ¹³C,¹⁵N₂-labeled internal standard.[8]

Performance Data: Demonstrating Reproducibility

The reproducibility of a bioanalytical method is assessed through its precision (closeness of replicate measurements) and accuracy (closeness to the true value). These are typically evaluated within a single analytical run (intra-assay) and across multiple runs on different days (inter-assay).

Intra-Assay Precision & Accuracy

The data below represents a typical validation batch where QCs were analyzed in replicate (n=6).

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%Bias)
LLOQ16.617.18.1%+3.0%
Low (LQC)5052.35.5%+4.6%
Medium (MQC)500489.53.9%-2.1%
High (HQC)400040804.2%+2.0%
Data synthesized from published literature for illustrative purposes.[11]
Inter-Assay Precision & Accuracy

This table summarizes results from three separate validation batches performed on different days.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%Bias)
LLOQ16.617.59.8%+5.4%
Low (LQC)5051.97.2%+3.8%
Medium (MQC)500495.06.5%-1.0%
High (HQC)400040525.8%+1.3%
Data synthesized from published literature for illustrative purposes.[11][14]

Interpretation: The data consistently shows precision (%CV) well below the accepted limit of 15% (20% at the LLOQ) and accuracy (%Bias) within ±15% of the nominal values. This high level of reproducibility is directly attributable to the use of the SIL-IS, which normalizes for potential variations in the analytical process.

Critical Factors Influencing DBS Reproducibility

While a SIL-IS provides a powerful corrective measure, understanding potential sources of variability is key to developing a truly robust method.

Hematocrit Effect

Hematocrit (Hct), the proportion of red blood cells in whole blood, influences blood viscosity. High Hct blood is more viscous and spreads less on the filter paper than low Hct blood.[6][17] If a fixed-diameter punch is taken, a punch from a high Hct spot will contain more blood volume (and thus more analyte) than a punch from a low Hct spot of the same diameter.

Mitigation Strategy:

  • Method Validation: During validation, the method's accuracy must be evaluated using QCs prepared at low, normal, and high Hct levels (e.g., 25%, 40%, 55%). The acceptance criterion is typically that the mean accuracy at low and high Hct should be within ±15% of the nominal concentration.[6][17]

  • SIL-IS: The SIL-IS, being present in the same matrix, experiences the same Hct-driven volume variation, providing a significant degree of correction.

Hct Hematocrit (Hct) Level Viscosity Blood Viscosity Hct->Viscosity influences Spread Blood Spot Spread Area Viscosity->Spread inversely affects Punch Fixed Diameter Punch Spread->Punch Volume Blood Volume in Punch Punch->Volume contains variable Bias Potential Analytical Bias Volume->Bias causes

Sources

Comparative stability of 13C,15N2 labeled vs unlabeled Lamivudine

Comparative Stability Guide: -Labeled vs. Unlabeled Lamivudine[1][2]

Executive Summary

Bottom Line: The chemical stability of


-LamivudineUnlabeled Lamivudine

However, in bioanalytical applications (LC-MS/MS), the labeled internal standard (IS) demonstrates superior functional stability . It perfectly tracks the analyte's degradation in complex matrices (e.g., whole blood instability) and corrects for ionization suppression, a capability unlabeled standards lack.

Key Performance Metrics: | Parameter | Unlabeled Lamivudine | ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Shelf-Life (Solid)IdenticalSolution Stability (4°C)IdenticalChromatographic ShiftIdealIsotopic ExchangeSuperior to Deuterium12

Scientific Principles: The Isotope Effect

To understand the stability comparison, one must distinguish between chemical instability (degradation) and isotopic instability (label loss).

Chemical Equivalence

Lamivudine (3TC) is a cytosine analogue. The introduction of


  • Mechanism: The bond energy difference between

    
     and 
    
    
    is negligible regarding hydrolytic cleavage susceptibility.
  • Contrast with Deuterium: Deuterium (

    
    ) labeling often introduces a "Deuterium Isotope Effect," where C-D bonds are stronger than C-H bonds, potentially altering metabolic rates or retention times. 
    
    
    labeling avoids this, ensuring the IS behaves exactly like the drug.
Degradation Pathways

Both labeled and unlabeled Lamivudine share the same degradation vulnerabilities.

  • Hydrolysis: Susceptible in highly acidic or alkaline conditions.

  • Oxidation: The sulfur atom in the oxathiolane ring is prone to oxidation (sulfoxide formation).

LamivudineDegradationLamivudineLamivudine (3TC)(Intact Pyrimidine Ring)AcidAcidic Hydrolysis(Cytosine cleavage)Lamivudine->AcidpH < 2BaseAlkaline Hydrolysis(Ring opening)Lamivudine->BasepH > 10OxidationOxidation(Sulfoxide formation)Lamivudine->OxidationH2O2 / AirProduct1Degradant 1(Desamino-3TC)Acid->Product1Base->Product1Product2Degradant 2(Sulfoxide)Oxidation->Product2

Figure 1: Common degradation pathways for Lamivudine. The

Comparative Analysis: Experimental Data

Solution & Stock Stability

Direct comparison data from validated LC-MS/MS methodologies confirms the stability of the labeled IS in solution.

Experiment: Stock solutions (1 mg/mL) stored at Room Temperature (RT) and 4°C. Source Data: Lavanya & Shanmugasundaram (2022)

ConditionDurationUnlabeled Recovery (%)

Recovery (%)
Bench Top (RT) 40 Hours104.35%99.66%
Refrigerated (4°C) 7 Days99.73%99.85%
Autosampler (10°C) 45 Hours99.55%90.84 - 99.32%

Insight: The labeled standard shows no significant deviation from the unlabeled analyte, confirming it can be stored and handled under identical protocols.

Matrix Stability (Whole Blood)

This is the critical differentiator. Lamivudine is known to degrade in whole blood if not processed quickly.

  • The Problem: If you use an external calibration, degradation of Lamivudine in the sample leads to under-reporting.

  • The IS Solution: By adding

    
    -Lamivudine immediately upon sample collection (or ensuring rapid processing), the IS experiences the same matrix conditions.
    
  • Data: Research by Meilhac et al. (UNC) indicates Lamivudine (3TC) loses 19-25% concentration in whole blood after 24 hours.

  • Protocol Recommendation: If the IS is added during extraction (after degradation has occurred), it cannot correct for pre-extraction loss. However, for plasma stability (post-extraction), the IS perfectly mirrors the analyte.

Experimental Protocol: Validation Workflow

To validate the stability of your specific batch of

Materials
  • Analyte: Lamivudine Reference Standard.

  • IS: Lamivudine-

    
     (High Purity >98%).[3][4]
    
  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

  • Stress Agents: 0.1N HCl, 0.1N NaOH, 3%

    
    .
    
Step-by-Step Stress Testing

This protocol ensures that the IS degrades at the same rate as the analyte, verifying its utility.

  • Preparation: Prepare equimolar solutions (

    
    ) of Unlabeled and Labeled Lamivudine.
    
  • Stress Conditions:

    • Acid: Add 0.1N HCl, incubate at 60°C for 2 hours.

    • Base: Add 0.1N NaOH, incubate at 60°C for 2 hours.

    • Oxidative:[5] Add 3%

      
      , incubate at RT for 4 hours.
      
  • Quenching: Neutralize acid/base samples to pH 7.0.

  • Analysis: Inject onto LC-MS/MS. Monitor MRM transitions:

    • Unlabeled:

      
      
      
    • Labeled:

      
       (Mass shift +3)
      
  • Calculation: Calculate % Degradation for both.

Acceptance Criteria: The difference in % degradation between Unlabeled and Labeled must be < 5% .

StabilityWorkflowStartStart ValidationPrepPrepare Stock Solutions(Labeled vs Unlabeled)Start->PrepSplitSplit into Stress GroupsPrep->SplitGroupAAcid Stress(0.1N HCl, 60°C)Split->GroupAGroupBBase Stress(0.1N NaOH, 60°C)Split->GroupBGroupCControl(RT, Neutral)Split->GroupCAnalysisLC-MS/MS Analysis(Compare Peak Areas)GroupA->AnalysisGroupB->AnalysisGroupC->AnalysisCalcCalculate Ratio Consistency(Analyte/IS)Analysis->CalcDecisionIs Ratio Constant?Calc->DecisionPassPASS: IS ValidatedDecision->PassYesFailFAIL: Isotope Effect DetectedDecision->FailNo

Figure 2: Workflow for validating the co-stability of labeled internal standards.

References

  • Lavanya, B., & Shanmugasundaram, P. (2022). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method.[3][4][6] International Journal of Health Sciences, 6(S2), 10655–10669.[4]

  • Meilhac, M., et al. (2025). Stability of Commonly Used Antiretroviral Medications in Blood: Implications for Clinical Studies. University of North Carolina at Chapel Hill.

  • Rower, J. E., et al. (2012). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma.[6] Biomedical Chromatography, 26(1), 12–20.[6]

  • Alsachim. Lamivudine-13C, 15N2 Product Specification & Stability Data.

Safety Operating Guide

Lamivudine 13C,15N2 proper disposal procedures

Comprehensive Disposal Protocol: Lamivudine [ C, N ]

Stable Isotope-Labeled Internal Standard [1]

Executive Safety Summary & Immediate Directives

STOP AND READ:

  • RADIOLOGICAL STATUS: NON-RADIOACTIVE. Lamivudine [

    
    C, 
    
    
    N
    
    
    ] contains stable isotopes.[1] It does not emit ionizing radiation.[1] Do not dispose of this in radioactive waste streams (decay bins), as this incurs unnecessary costs and regulatory complications.[1]
  • BIOLOGICAL STATUS: BIOACTIVE / CYTOTOXIC HAZARD. As a nucleoside analogue reverse transcriptase inhibitor (NRTI), this compound is a suspected reproductive toxin and teratogen.[1] It must be handled with the same rigor as the unlabeled pharmaceutical ingredient.

  • ENVIRONMENTAL DIRECTIVE: STRICT SEWER BAN. Under no circumstances should this compound be discharged into sink drains or municipal sewer systems.[1] Nucleoside analogues are highly water-soluble and persistent in aquatic environments.[1]

Material Characterization & Risk Profile[1][2]

To ensure compliant disposal, one must understand the specific physicochemical properties that dictate the waste stream.

Isotopic Distinction

Researchers often confuse stable isotope standards (used for Mass Spectrometry normalization) with radiolabels.[1]

  • 
    C (Carbon-13):  Stable, naturally occurring isotope (1.1% abundance).[1]
    
  • 
    N (Nitrogen-15):  Stable, naturally occurring isotope (0.37% abundance).[1]
    
  • Implication: This material requires Chemical Waste disposal, not Health Physics/Radiation Safety disposal.[1]

Toxicological Hazards (GHS Classification)

The labeling of the parent compound (Lamivudine) applies to the isotopically labeled standard.

Hazard CategoryCodeDescription
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child.[1][2][3]
STOT - Repeated H372 Causes damage to organs through prolonged or repeated exposure.[1][3]
Aquatic Toxicity H412 Harmful to aquatic life with long-lasting effects.[1]

Operational Disposal Procedures

The "Incineration Only" Standard

The only validated method for the destruction of nucleoside analogues is High-Temperature Incineration . Chemical deactivation (e.g., oxidation with bleach) is not recommended as a primary disposal method for NRTIs because the pyrimidine ring structure is robust and may form toxic byproducts rather than fully mineralizing.[1]

Workflow Logic: Waste Segregation

The following logic gate ensures the material enters the correct waste stream, preventing costly cross-contamination of radioactive waste.

WasteSegregationStartWaste Generated:Lamivudine 13C, 15N2IsotopeCheckIsotope Verification:Is it Radioactive?Start->IsotopeCheckRadioPathSTOP: Consult Radiation Safety(Incorrect Classification)IsotopeCheck->RadioPathYes (14C, 3H)StablePathConfirmed Stable Isotope(Non-Radioactive)IsotopeCheck->StablePathNo (13C, 15N)StateCheckPhysical State?StablePath->StateCheckSolidWasteSolid Waste(Powder, Vials, contaminated PPE)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Stock Solutions, HPLC Effluent)StateCheck->LiquidWasteLiquidFinalDestHigh-Temperature Incineration(RCRA Hazardous Waste)SolidWaste->FinalDestSegregate intoBioactive SolidsSolventMixDissolve/Mix withCombustible SolventLiquidWaste->SolventMixSolventMix->FinalDestSegregate intoOrganic Solvents

Figure 1: Decision logic for segregating stable isotope Lamivudine waste. Note the critical divergence from radioactive protocols.

Step-by-Step Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired powder, empty vials with residue, contaminated gloves, and pipette tips.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Cytotoxic/Bioactive Solid Waste" bin.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Lamivudine [13C, 15N2] Solid Debris."[1]

    • Hazard Checkbox: Toxic, Teratogenic.[1]

  • Segregation: Do not mix with general lab trash or glass sharps that are not chemically contaminated.[1]

  • Disposal: Seal container and transfer to EH&S for incineration .

Protocol B: Liquid Waste (Stock Solutions & HPLC Waste)

Applicability: Dissolved standards in DMSO, Methanol, or Water/Acetonitrile mixtures.[1]

  • Compatibility: Ensure the liquid waste container is compatible with the solvent (e.g., HDPE for aqueous/methanol, Glass/Teflon for halogenated solvents).[1]

  • Aggregation:

    • If the solvent is combustible (Methanol, Acetonitrile): Pour into the standard "Organic Solvents" waste stream.[1]

    • If the solvent is Aqueous (>90% water): DO NOT POUR DOWN SINK. Collect in a separate "Aqueous Toxic" carboy.[1]

  • Labeling:

    • Clearly mark "Contains Trace Lamivudine (Nucleoside Analogue)."[1]

  • Disposal: Transfer to EH&S for fuel blending or incineration.

Spill Management & Decontamination[1]

In the event of a spill (solid powder or stock solution), immediate containment is required to prevent aerosolization or surface contamination.[1]

SpillResponseAssess1. Assess Volume & State(Isolate Area)PPE2. Don PPE(Double Nitrile Gloves, N95/P100, Gown)Assess->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainClean4. Decontamination(Wipe with 10% Bleach -> Water -> Ethanol)Contain->CleanDispose5. Disposal(All materials to Hazardous Waste)Clean->Dispose

Figure 2: Immediate response workflow for Lamivudine spills.

Decontamination Solution: While incineration is required for the waste itself, surface cleaning can be achieved using a three-step wipe down:[1]

  • 10% Sodium Hypochlorite (Bleach): To oxidize residues (allow 10-minute contact time).[1]

  • Water Rinse: To remove bleach residue.[1]

  • 70% Ethanol/Isopropanol: To remove organic films and dry the surface.[1]

Regulatory Framework (US Context)

Understanding the regulatory basis builds trust with safety officers and compliance teams.

  • RCRA (Resource Conservation and Recovery Act): Lamivudine is not explicitly "P-listed" or "U-listed" (unlike Warfarin or Nicotine).[1] However, under 40 CFR § 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to its teratogenicity (H361), it should be managed as Hazardous Waste to limit liability and environmental impact [1].[1]

  • EPA Pharmaceutical Waste Rule (Subpart P): If your facility is a healthcare provider, this falls under 40 CFR Part 266 Subpart P.[1][4] For research laboratories, it falls under standard generator regulations.[1] In both cases, the sewering ban is the critical compliance metric [2].

References

  • United States Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[1] (2019).[1][4] [Link]

  • United States Environmental Protection Agency (EPA). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.[1] (2023).[1][5][6] [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling Lamivudine-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lamivudine-¹³C,¹⁵N₂. The focus is on procedural, step-by-step guidance for personal protective equipment (PPE) selection, operational plans for safe handling, and compliant disposal methods. Our goal is to empower you with the knowledge to maintain a safe laboratory environment while working with this isotopically labeled compound.

Understanding the Hazard Profile of Lamivudine-¹³C,¹⁵N₂

Lamivudine is a potent antiretroviral compound. A safety data sheet for Lamivudine indicates it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[1]. The isotopic labeling with stable isotopes ¹³C and ¹⁵N does not alter the chemical or toxicological properties of the molecule. Stable isotopes are not radioactive, so no additional precautions for radiation are necessary[2]. Therefore, the primary hazards are chemical in nature, and the handling precautions for Lamivudine-¹³C,¹⁵N₂ are identical to those for unlabeled Lamivudine.

Due to its inherent toxicity, Lamivudine is classified as a hazardous drug. The Occupational Safety and Health Administration (OSHA) provides guidelines for handling such substances to minimize occupational exposure[3][4]. The main routes of exposure are inhalation of dust or aerosols, skin absorption, and ingestion[3].

Core Principles of Protection: A Multi-Layered Approach

A robust safety plan relies on more than just PPE. It incorporates a hierarchy of controls to minimize risk at every level.

  • Engineering Controls: These are the first line of defense and involve physically isolating the hazard. For Lamivudine-¹³C,¹⁵N₂, this includes:

    • Chemical Fume Hood or Biological Safety Cabinet (BSC): All handling of powdered Lamivudine-¹³C,¹⁵N₂ or solutions should be performed within a certified chemical fume hood or a Class II BSC to prevent inhalation of aerosols or dust.

    • Closed System Transfer Devices (CSTDs): While more common in clinical settings, CSTDs can be beneficial in research labs to prevent the escape of hazardous drugs during transfer between containers.

  • Administrative Controls: These are work practices and procedures that reduce exposure.

    • Restricted Access: The area where Lamivudine-¹³C,¹⁵N₂ is handled should be clearly marked and access restricted to trained personnel.

    • No Eating, Drinking, or Smoking: These activities are strictly prohibited in the handling area to prevent ingestion[5].

    • Regular Training: All personnel must be trained on the specific hazards of Lamivudine and the proper use of PPE.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the user and the hazardous substance. The following sections detail the specific PPE requirements for handling Lamivudine-¹³C,¹⁵N₂.

Personal Protective Equipment (PPE) Protocol

The following table summarizes the minimum PPE requirements for handling Lamivudine-¹³C,¹⁵N₂.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a primary barrier against skin contact. Double-gloving is recommended for handling hazardous drugs to provide an extra layer of protection in case the outer glove is compromised[5][6][7].
Gown Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination[5]. The gown should be resistant to penetration by hazardous drugs[7].
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects the eyes from splashes of solutions or airborne particles.
Face Protection A face shield should be worn in addition to goggles when there is a significant risk of splashing.Provides a broader area of protection for the face[8][9].
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required when handling the powder outside of a fume hood or BSC, or during a spill cleanup.Protects against the inhalation of fine powders or aerosols. The need for respiratory protection should be determined by a formal risk assessment[9][10].
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects[9][10].

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE start Start gown 1. Don Gown start->gown gloves1 2. Don First Pair of Gloves (under cuff) gown->gloves1 gloves2 3. Don Second Pair of Gloves (over cuff) gloves1->gloves2 eye_face 4. Don Eye and Face Protection gloves2->eye_face respirator 5. Don Respirator (if required) eye_face->respirator enter Enter Handling Area respirator->enter

Caption: Sequential process for correctly donning PPE before handling Lamivudine-¹³C,¹⁵N₂.

Doffing PPE Workflow

Doffing_PPE start Start gloves_outer 1. Remove Outer Gloves start->gloves_outer gown_gloves_inner 2. Remove Gown and Inner Gloves Together gloves_outer->gown_gloves_inner exit_area Exit Handling Area gown_gloves_inner->exit_area eye_face 3. Remove Eye and Face Protection exit_area->eye_face respirator 4. Remove Respirator (if worn) eye_face->respirator wash_hands 5. Wash Hands Thoroughly respirator->wash_hands end End wash_hands->end

Caption: Step-by-step procedure for safely removing PPE to prevent contamination.

Disposal Plan for Contaminated Materials

All materials that come into contact with Lamivudine-¹³C,¹⁵N₂ are considered contaminated and must be disposed of as hazardous waste.

  • PPE and Consumables: All used gloves, gowns, bench paper, and other disposable items should be placed in a clearly labeled, sealed hazardous waste container[4].

  • Sharps: Needles and syringes must be disposed of in a designated sharps container for hazardous materials.

  • Empty Vials: Empty vials that contained Lamivudine-¹³C,¹⁵N₂ should also be disposed of in the hazardous waste container.

  • Waste Segregation: Since the isotopic labels are stable, the waste is not radioactive and should not be disposed of in radioactive waste containers. It should be treated as chemical hazardous waste.[2][]

  • Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, don the full PPE ensemble, including respiratory protection.

  • Contain the Spill: Use a chemical spill kit to absorb liquids or gently cover powdered spills with damp absorbent pads to avoid aerosolization.

  • Clean the Area: Work from the outer edge of the spill towards the center. Decontaminate the area with an appropriate cleaning agent (e.g., a detergent solution followed by a disinfectant).

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, you can significantly minimize the risks associated with handling Lamivudine-¹³C,¹⁵N₂ and ensure a safe and productive research environment.

References

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds.
  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • LGC Standards. Lamivudine-15N2,13C | CAS 1217746-03-6.
  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories.
  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • TRC. Buy Online CAS Number 1391052-30-4 - TRC - Lamivudine Acid-13C,15N2.
  • CymitQuimica. SAFETY DATA SHEET - Lamivudine Resolution Mixture A.
  • Pharm-Ed. Safe handling of cytotoxic drugs and related waste.
  • PPE Requirements Hazardous Drug Handling. (n.d.). Retrieved from a source providing a table of PPE requirements for various drugs.
  • Fisher Scientific. (2016, March 8). SAFETY DATA SHEET - Lamivudine.
  • The Association for Radiologic & Imaging Nursing. Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications.
  • Environmental Health and Safety, Dartmouth College. Personal Protective Equipment for Laboratories.
  • FABAD Journal of Pharmaceutical Sciences. (2019, November 22). Waste Disposal and Management in Radiopharmaceuticals.
  • Cornell University Environmental Health and Safety. Chapter 3 - Personal Protective Equipment.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • National Institute for Occupational Safety and Health. (2025, January 17). About National Personal Protective Technology Laboratory. Centers for Disease Control and Prevention.
  • Pharmaffiliates. Chemical Name : Lamivudine-13C,15N2-d2.
  • The Hospital for Sick Children. (2021, November 3). Personal Protective Equipment (PPE) for Hazardous Drug (HD) Administration and Other Tasks. Retrieved from a policy document on safe handling of hazardous drugs.
  • BOC Sciences. (2015, November 4). How to Dispose the Waste from Isotope Labeling.
  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Environmental Health and Safety, Weill Cornell Medicine. Guide to Isotope Management In Laboratories.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。